AI-10-47
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-2-yl-6-(trifluoromethoxy)-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3O/c14-13(15,16)20-8-4-5-9-11(7-8)19-12(18-9)10-3-1-2-6-17-10/h1-7H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNWHSDKJSOXET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of AI-10-47 in Acute Myeloid Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action: Targeting the CBFβ-SMMHC/RUNX1 Fusion Protein
Acute Myeloid Leukemia with the chromosomal inversion inv(16)(p13q22) is characterized by the expression of the oncogenic fusion protein CBFβ-SMMHC. This fusion protein is a key driver of leukemogenesis. It is formed from the fusion of Core Binding Factor β (CBFβ) and the smooth-muscle myosin heavy chain (SMMHC).
Signaling Pathways and Cellular Consequences
-
Induction of Apoptosis: The restoration of normal gene expression programs, including the downregulation of key survival genes like MYC, ultimately triggers apoptosis in inv(16) AML cells.[1][7] This effect is selective for cells expressing the CBFβ-SMMHC fusion protein, with minimal impact on normal hematopoietic progenitors.[1][5]
Quantitative Data Summary
| Compound | Assay | Target | IC50 | Reference |
| AI-10-47 | FRET Assay | CBFβ-RUNX Binding | 3.2 µM | [3] |
| AI-10-49 | Cell Viability | ME-1 (inv(16) AML cell line) | Potent activity | [1] |
| AI-10-49 | Cell Viability | Normal human bone marrow cells | Negligible activity (> 25 µM) | [1] |
| Compound | Cell Type | Concentration | Effect on Viability (48h) | Reference |
| AI-10-49 | Primary inv(16) AML cells | 5 µM | Reduced viability | [1][2] |
| AI-10-49 | Primary inv(16) AML cells | 10 µM | Reduced viability | [1][2] |
| This compound | Primary inv(16) AML cells | 5 µM, 10 µM | Less potent than AI-10-49 | [1][2] |
| AI-10-49 | Primary AML cells (normal karyotype) | Up to 10 µM | Negligible effect | [1] |
| Compound | Cell Type | Concentration | Effect on Colony Forming Units (CFU) | Reference |
| AI-10-49 | inv(16) AML cells | 5 µM | ~40% reduction | [1] |
| AI-10-49 | inv(16) AML cells | 10 µM | ~60% reduction | [1] |
| This compound | inv(16) AML cells | Up to 10 µM | No change | [1] |
| AI-10-49 | AML cells (normal karyotype) | Up to 10 µM | No change | [1] |
| AI-10-49 | CD34+ cord blood cells | Up to 10 µM | No change | [1] |
Key Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below.
Co-Immunoprecipitation (Co-IP) Assay
-
Cell Lysis: Cells are lysed in a modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, and 1 mM EDTA).[4]
-
Immunoprecipitation: RUNX1 is immunoprecipitated from the cell lysates using an anti-RUNX1 antibody and Protein A-Agarose beads. The mixture is rotated for 5 hours.[4]
-
Western Blotting: The immunoprecipitated proteins are then separated by SDS-PAGE and transferred to a membrane for western blotting. The membrane is probed with antibodies against CBFβ and RUNX1 to detect the amount of CBFβ co-immunoprecipitated with RUNX1.
Cell Viability Assay
This assay is used to assess the cytotoxic effects of the compounds on AML and normal cells.
-
Cell Seeding: AML cell lines are cultured at 5 x 10^5 cells/ml in 96-well plates.[4]
-
Compound Treatment: Cells are treated with various concentrations of the test compound or DMSO for 48 hours.[4]
-
Staining: Cells are stained with a viability dye such as DAPI (4',6-diamidino-2-phenylindole).[4]
-
Flow Cytometry: At least 2 x 10^4 events per condition are analyzed on a flow cytometer.[4]
-
Data Analysis: Cells negative for DAPI staining are scored as viable. The percentage of viable cells relative to the DMSO control is calculated.[4]
Colony-Forming Unit (CFU) Assay
This assay evaluates the effect of the compounds on the self-renewal capacity of hematopoietic progenitors.
-
Cell Treatment: CD34+ purified primary human AML or normal hematopoietic progenitor cells are treated with the test compound or DMSO at indicated concentrations.
-
Plating: Cells are plated in a semi-solid methylcellulose medium that supports the growth of hematopoietic colonies.
-
Incubation: Plates are incubated for a period that allows for colony formation (typically 10-14 days).
-
Colony Counting: The number of colonies is counted and expressed as a percentage relative to the DMSO control.
Logical Relationships and Therapeutic Implications
References
- 1. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. CBFβ-SMMHC inhibition triggers apoptosis by disrupting MYC chromatin dynamics in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the CBFβ-RUNX Binding Affinity of AI-10-47
For Researchers, Scientists, and Drug Development Professionals
Introduction to AI-10-47 and the CBFβ-RUNX Interaction
The Core-Binding Factor (CBF) is a heterodimeric transcription factor essential for normal hematopoiesis, composed of a DNA-binding RUNX subunit and a non-DNA-binding CBFβ subunit. The interaction between CBFβ and RUNX is critical for the stability and DNA-binding affinity of the RUNX proteins. Dysregulation of this interaction is a hallmark of several cancers, particularly acute myeloid leukemia (AML).
Quantitative Binding Affinity Data
| Compound | Assay Type | Target Complex | Reported Value (IC₅₀) | Reference |
| This compound | FRET | CBFβ - RUNX1 Runt Domain | 3.2 μM | [1] |
| AI-4-57 | FRET | CBFβ - RUNX1 Runt Domain | 22 μM | [2] |
Experimental Protocols
Förster Resonance Energy Transfer (FRET) Assay
This assay is used to quantitatively measure the inhibition of the CBFβ-RUNX1 interaction in a biochemical setting.
Principle: The assay utilizes fluorescently tagged proteins, Cerulean-RUNX1 Runt domain (donor) and Venus-CBFβ (acceptor). When the two proteins interact, FRET occurs, resulting in a high emission ratio at 525 nm (Venus) to 474 nm (Cerulean). An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.
Protocol:
-
Protein Preparation: Purified Cerulean-tagged RUNX1 Runt domain and Venus-tagged CBFβ are prepared.
-
Assay Buffer: A suitable buffer, for example, 50 mM Tris pH 7.5, 150 mM NaCl, is used.
-
Reaction Setup: 100 nM of Cerulean-Runt domain and 100 nM of Venus-CBFβ are incubated together in the assay buffer.
-
Incubation: The reaction is incubated at room temperature to allow the binding to reach equilibrium.
-
Measurement: The fluorescence emission is measured at 474 nm and 525 nm using a plate reader.
-
Data Analysis: The ratio of emission at 525 nm to 474 nm is calculated. The IC₅₀ value is determined by plotting the emission ratio against the inhibitor concentration and fitting the data to a dose-response curve.[1]
Co-Immunoprecipitation (Co-IP) Assay
Principle: An antibody specific to RUNX1 is used to pull down RUNX1 and any interacting proteins from cell lysates. The presence of CBFβ in the immunoprecipitated complex is then detected by Western blotting. A decrease in the amount of co-immunoprecipitated CBFβ in the presence of the inhibitor indicates a disruption of the interaction.
Protocol:
-
Cell Lysis: Cells are harvested and lysed in a modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, and 1 mM EDTA) containing protease inhibitors.[3]
-
Immunoprecipitation: The cell lysates are pre-cleared with Protein A agarose beads. Subsequently, an anti-RUNX1 antibody is added to the lysates and incubated to form antibody-antigen complexes. Protein A agarose beads are then added to capture these complexes.[3]
-
Washing: The beads are washed multiple times with IP buffer to remove non-specific binding proteins.
-
Elution: The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE loading buffer.
-
Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against RUNX1 and CBFβ.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescence detection system. The amount of co-immunoprecipitated CBFβ is quantified and normalized to the amount of immunoprecipitated RUNX1.[3]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
FRET Assay Experimental Workflow
Caption: Workflow for the FRET-based inhibition assay.
Co-Immunoprecipitation Experimental Workflow
Caption: Workflow for the Co-Immunoprecipitation experiment.
Conclusion
References
- 1. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
AI-10-47: A Technical Guide to a Novel Inhibitor of the CBFβ-RUNX Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Discovery and Rationale
Synthesis
Mechanism of Action
Signaling Pathway
Quantitative Data Summary
| Compound | IC50 (μM) for CBFβ-RUNX Binding | Cell Lines Showing Significant Growth Inhibition | Notes |
| This compound | 3.2[4] | ME-1, TUR, M0-91, THP-1, U937[4] | Improved metabolic stability compared to AI-4-57.[1] |
| AI-4-57 | - | - | Parent compound with metabolic liability.[1] |
| AI-10-104 | 1.25[2] | - | Another derivative with improved activity.[2] |
| AI-10-49 | 0.26 (for CBFβ-SMMHC binding)[5] | ME-1[6] | A bivalent derivative of this compound with enhanced potency.[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Förster Resonance Energy Transfer (FRET) Assay
This assay is used to quantify the inhibitory effect of compounds on the CBFβ-RUNX interaction in a biochemical setting.
Figure 2. Experimental workflow for the FRET-based inhibition assay.
Protocol:
-
Reagent Preparation : Recombinant Cerulean-tagged Runt domain and Venus-tagged CBFβ (1-141) are purified and diluted to a final concentration of 100 nM each in the assay buffer.[2]
-
Incubation : The reaction mixture is incubated to allow for binding equilibrium to be reached.
-
Fluorescence Measurement : The fluorescence emission is measured at 474 nm (Cerulean emission) and 525 nm (Venus emission) using a plate reader.
-
Data Analysis : The ratio of the emission intensities at 525 nm to 474 nm is calculated. A decrease in this ratio indicates inhibition of the protein-protein interaction. The IC50 value is determined by fitting the dose-response curve.[2]
Co-Immunoprecipitation (Co-IP) Assay
References
- 1. Extrinsic and intrinsic signals converge on the Runx1/CBFβ transcription factor for nonpeptidergic nociceptor maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The RUNX/CBFβ Complex in Breast Cancer: A Conundrum of Context - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
The Role of AI-10-47 in Hematological Malignancies: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: Targeting the CBFβ-SMMHC/RUNX1 Axis
The core binding factor (CBF) is a heterodimeric transcription factor essential for normal hematopoiesis, composed of a RUNX DNA-binding subunit and a CBFβ non-DNA-binding subunit. In inv(16) AML, the CBFB gene fuses with the MYH11 gene, creating the CBFβ-SMMHC fusion protein. This oncoprotein outcompetes wild-type CBFβ for binding to RUNX1, leading to deregulated gene expression and the development of leukemia.[1][2]
Signaling Pathway Disruption by AI-10-47 and its Derivatives
Quantitative Data Summary
| Compound | Assay | Cell Line / Sample Type | IC50 / Effect | Reference |
| This compound | CBFβ-RUNX Binding | - | IC50: 3.2 μM | [3] |
| This compound | Cell Viability (Annexin V/7-AAD) | ME-1 (inv(16) AML) | Less potent than AI-10-49 | [1] |
| This compound | Cell Viability (MTT) | Human Bone Marrow Cells | Negligible activity | [1] |
| This compound | Colony-Forming Units (CFU) | inv(16) AML Patient Samples | No change in CFUs | [1] |
| This compound | Colony-Forming Units (CFU) | Normal Karyotype AML | No change in CFUs | [1] |
| This compound | Colony-Forming Units (CFU) | CD34+ Cord Blood Cells | No change in CFUs | [1] |
| AI-10-49 | CBFβ-SMMHC-RUNX1 Binding | - | IC50: 0.26 μM | [6] |
| AI-10-49 | Cell Growth | ME-1 (inv(16) AML) | IC50: 0.6 μM | [1] |
| AI-10-49 | Cell Viability | inv(16) Patient Cells | Reduced viability at 5 and 10 μM | [1] |
| AI-10-49 | Cell Viability | Normal Human Bone Marrow Cells | IC50 > 25 μM | [1] |
| AI-10-49 | Colony-Forming Units (CFU) | inv(16) AML Patient Samples | 40% and 60% reduction at 5 and 10 μM, respectively | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assays
-
Annexin V and 7-Amino-Actinomycin D (7-AAD) Staining:
-
Cells were harvested and washed with PBS.
-
Cells were resuspended in Annexin V binding buffer.
-
Fluorescein isothiocyanate (FITC)-conjugated Annexin V and 7-AAD were added to the cells.
-
The mixture was incubated in the dark at room temperature.
-
Apoptosis and cell death were analyzed by flow cytometry. Data was normalized to a DMSO-treated control group.[1]
-
MTT Assay:
-
Human bone marrow cells were seeded in 96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated.
-
The formazan crystals were dissolved using a solubilization solution.
-
Absorbance was measured at a specific wavelength to determine cell viability. Data was normalized to the DMSO-treated group.[1]
-
Colony-Forming Unit (CFU) Assay
-
CD34+ purified primary human AML samples (inv(16), normal karyotype) or CD34+ cord blood cells were used.
-
Following treatment, cells were plated in methylcellulose medium.
-
Plates were incubated for 14-21 days to allow for colony formation.
-
Colonies were counted, and the results were expressed as a percentage relative to the vehicle control (DMSO).[1]
Co-Immunoprecipitation
-
Cells were lysed in a modified RIPA buffer.[4]
-
RUNX1 was immunoprecipitated from the cell lysates using an anti-RUNX1 antibody and Protein A-Agarose beads.[4]
-
The immunoprecipitated complexes were washed and then analyzed by Western blotting to detect the presence of co-immunoprecipitated CBFβ.[4]
Experimental and Logical Workflows
Workflow for In Vitro Evaluation of CBFβ-RUNX Inhibitors
Conclusion and Future Directions
References
- 1. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 6. medchemexpress.com [medchemexpress.com]
Unraveling the Pharmacophore of AI-10-47: A Guide for Drug Discovery Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Core Pharmacophore of AI-10-47
-
A Pyridine Ring: This nitrogen-containing aromatic ring is critical for the compound's activity. Substitution of the pyridine with a phenyl or furan ring results in a complete loss of inhibitory function. This suggests a specific interaction, likely a hydrogen bond or a crucial electrostatic interaction, involving the pyridine nitrogen.[1]
-
An Imidazo[1,2-a]pyridine Core: This bicyclic heteroaromatic system forms the central scaffold of the molecule, providing a rigid framework for the optimal spatial orientation of the key interacting moieties.
Quantitative Analysis of Inhibitory Activity
| Compound | IC50 (μM) | Assay Type | Notes |
| This compound | 3.2 | FRET-based assay | Inhibits the binding of CBFβ to the RUNX1 Runt domain.[3][4] |
| AI-4-57 | 22 | FRET-based assay | Parent compound of this compound.[4] |
| AI-10-104 | 1.25 | FRET-based assay | An analog with improved activity over this compound.[1] |
Mechanism of Action: Disrupting the CBFβ-RUNX1 Signaling Pathway
Experimental Protocols
Förster Resonance Energy Transfer (FRET)-based Assay
This assay is used to quantify the inhibitory effect of compounds on the CBFβ-RUNX interaction in a high-throughput format.
Methodology:
-
Protein Expression and Purification: Cerulean-tagged RUNX1 Runt domain and Venus-tagged CBFβ are expressed and purified.
-
Assay Setup: 100 nM of each fluorescently tagged protein is incubated in assay buffer.
-
FRET Measurement: The fluorescence emission is measured at 474 nm (Cerulean emission) and 525 nm (Venus emission) after excitation at 433 nm.
-
Data Analysis: The ratio of emission intensities at 525 nm to 474 nm is plotted against the compound concentration to determine the IC50 value.[1]
Caption: Workflow for the FRET-based inhibition assay.
Co-immunoprecipitation (Co-IP) Assay
This technique is employed to confirm the disruption of the CBFβ-RUNX1 interaction within a cellular context.
Methodology:
-
Cell Lysis: Cells are lysed using a modified RIPA buffer.
-
Immunoprecipitation: RUNX1 is immunoprecipitated from the cell lysates using an anti-RUNX1 antibody and Protein A-Agarose beads.
The Binding Site of this compound on CBFβ
-
Val86
-
Leu88
-
Arg90
-
Glu91
-
Tyr96
-
Lys98
-
Ala99
-
Lys111
-
Gly112
-
Trp113
-
Met122
-
Gly123
-
Cys124
The interaction involves favorable electrostatic interactions between the partial negative charge of the compound and the partial positive charge from the protein.[1]
References
- 1. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
In Vitro Characterization of AI-10-47: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action
Quantitative Data Summary
| Parameter | Assay | Value | Target | Notes |
| IC50 | FRET | 3.2 µM | CBFβ-RUNX Interaction | Represents the concentration of AI-10-47 required to inhibit 50% of the CBFβ-RUNX1 interaction in a biochemical assay.[2] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.
References
basic properties and structure of AI-10-47
Core Properties of AI-10-47
| Property | Value | Reference |
| Mechanism of Action | Inhibitor of CBFβ-RUNX binding | [4] |
| IC50 | 3.2 µM (in a FRET-based assay) | [4] |
| Molecular Formula | C13H8F3N3O | [4] |
| Molecular Weight | 279.22 g/mol | [4] |
| CAS Number | 1256094-31-1 | [4] |
| Appearance | Solid, Off-white to gray | [4] |
| Solubility | 100 mg/mL in DMSO (requires sonication) | [4] |
Mechanism of Action and Signaling Pathway
References
- 1. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The RUNX/CBFβ Complex in Breast Cancer: A Conundrum of Context - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: AI-10-47 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Data Summary
| Compound | Cell Line | Assay Type | IC50 / Effect | Treatment Duration | Reference |
| AI-10-47 | - | FRET Assay | IC50: 3.2 µM | - | [1] |
| This compound | ME-1 | MTT Assay | Significant growth inhibition (concentration not specified) | 48 hours | [5] |
| This compound | U937 | MTT Assay | Significant growth inhibition (concentration not specified) | 48 hours | [5] |
| This compound | THP-1 | - | Significant growth inhibition | - | [1] |
| This compound | MO-91 | - | Significant growth inhibition | - | [1] |
| This compound | TUR | - | Significant growth inhibition | - | [1] |
| AI-10-49 | ME-1 | MTT Assay | IC50: ~0.6 µM | 24 hours | [5] |
| AI-10-49 | inv(16) AML patient cells | Annexin V/7AAD | Reduced viability at 5 µM and 10 µM | 48 hours | [5] |
Signaling Pathways and Experimental Workflows
CBFβ-RUNX Signaling Pathway Inhibition by this compound
Experimental Workflow for Cell Viability Assessment
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Vortex thoroughly to ensure the compound is completely dissolved. Gentle warming or sonication may be required.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Cell Viability Assay (MTT-based)
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
Materials:
-
Leukemia cell lines (e.g., ME-1, U937, Kasumi-1)
-
Complete culture medium (e.g., RPMI-1640 with 10-20% FBS)
-
96-well clear-bottom black plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000 - 20,000 cells/well in 100 µL of complete culture medium.[6] For ME-1 cells, a seeding density of approximately 0.5 x 10^6 cells/mL can be adapted for a 96-well format.[7] For U937 cells, a density of 5,000 cells/well is a good starting point.[8] Kasumi-1 cells can be seeded at 25,000 cells/well.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach and resume growth.
-
-
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[5]
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15-20 minutes to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Co-Immunoprecipitation (Co-IP) to Detect CBFβ-RUNX1 Interaction
Materials:
-
SEM cell line (or other suitable leukemia cell line)
-
Complete culture medium
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.25% sodium deoxycholate, 1 mM EDTA, with freshly added protease inhibitors)
-
Anti-RUNX1 antibody for immunoprecipitation
-
Anti-CBFβ antibody for Western blotting
-
Protein A/G agarose or magnetic beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment:
-
Seed approximately 4 x 10^6 SEM cells and grow to mid-log phase.[9]
-
-
Cell Lysis:
-
Harvest the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cells in 1 mL of ice-cold Co-IP lysis buffer for 30 minutes on ice.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new pre-chilled microcentrifuge tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge and transfer the pre-cleared lysate to a new tube.
-
Add 2-4 µg of anti-RUNX1 antibody to the pre-cleared lysate and incubate overnight at 4°C on a rotator.
-
Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator to capture the immune complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Co-IP wash buffer.
-
After the final wash, remove all supernatant and resuspend the beads in 2X Laemmli sample buffer.
-
Boil the samples for 5-10 minutes to elute the proteins from the beads.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with an anti-CBFβ antibody.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Runx1 and Cbfβ regulate the development of Flt3+ dendritic cell progenitors and restrict myeloproliferative disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Counter - U937 Cells, Cytometer | Molecular Devices [moleculardevices.com]
- 7. Leibniz Institute DSMZ: Details [dsmz.de]
- 8. Direct screening cytotoxic and antiproliferative activities of drug compounds on human leukemia U937 cells [moleculardevices.com]
- 9. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing AI-10-47 for Fret-Based Assays of the CBFβ-RUNX Interaction
Introduction
Mechanism of Action
Signaling Pathway
Quantitative Data
| Compound | Target Interaction | FRET IC50 (nM) | Reference |
| This compound | CBFβ-RUNX1 | Data not explicitly found, but noted to have improved activity over AI-4-57. | [3] |
| AI-10-49 | CBFβ-SMMHC-RUNX1 | 260 | [1] |
| AI-10-104 | CBFβ-RUNX1 | 1250 | [3] |
| AI-4-57 | CBFβ-SMMHC-RUNX1 | Modest Potency | [3] |
Detailed Experimental Protocol: FRET-Based Assay for this compound
1. Materials and Reagents
-
Proteins:
-
Cerulean-fused RUNX1 Runt domain (Donor)
-
Venus-fused CBFβ or CBFβ-SMMHC (Acceptor)
-
-
Compound:
-
Assay Buffer:
-
Phosphate-Buffered Saline (PBS) or other suitable buffer (e.g., HBST).[5]
-
-
Equipment:
-
Microplate reader with FRET capabilities (excitation ~430 nm, emission ~474 nm and ~525 nm)
-
Low-volume 384-well or 1536-well plates, preferably black with a solid bottom to minimize background.
-
Acoustic liquid handler or precision multichannel pipettes for compound dispensing.
-
2. Reagent Preparation
-
Compound Dilution Series:
-
Further dilute the DMSO serial dilutions into assay buffer to create 2X working solutions. Ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can affect assay performance.[5]
-
Controls:
-
Positive Control (No Inhibition): Assay buffer containing DMSO vehicle only. This represents the maximum FRET signal.
-
Negative Control (No FRET): Wells containing only the donor protein (Cerulean-Runt domain) or acceptor protein (Venus-CBFβ) to measure background fluorescence.
-
3. Assay Procedure
The following workflow can be used for a typical FRET assay in a 384-well plate format.
-
Protein Addition: Add an equal volume (e.g., 10 µL) of the 2X protein master mix to all wells. This will bring the final volume to 20 µL and the reagents to their final 1X concentration.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 30 to 60 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.
-
Plate Reading:
-
Set the microplate reader to excite the donor fluorophore (Cerulean) at its excitation wavelength (~430 nm).
-
4. Data Analysis
-
Calculate FRET Ratio: For each well, calculate the FRET ratio by dividing the acceptor emission intensity by the donor emission intensity.
-
Normalization: Normalize the data to the controls. The average FRET ratio from the DMSO-only wells (positive control) is set to 100% activity (or 0% inhibition), and the background (wells with no protein interaction) is set to 0% activity (or 100% inhibition).
References
- 1. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 5. A FRET-Based High Throughput Screening Assay to Identify Inhibitors of Anthrax Protective Antigen Binding to Capillary Morphogenesis Gene 2 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for AI-10-47 in ME-1 Cell Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
Data Presentation
| AI-10-47 Concentration (µM) | Estimated ME-1 Cell Viability (%) |
| 0 (DMSO control) | 100 |
| 1 | ~90 |
| 3 | ~60 |
| 10 | ~20 |
| 25 | ~10 |
Signaling Pathway and Experimental Workflow
Experimental Protocols
ME-1 Cell Culture and Maintenance
-
Cell Line: ME-1 (human acute myeloid leukemia)
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures.[5][6]
-
Cell Seeding: Seed ME-1 cells into a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of culture medium. It is advisable to seed cells at a confluency of 30-50% to ensure they are in an exponential growth phase during treatment.[7]
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the DMSO-treated control cells.
Apoptosis (Annexin V) Assay
-
Cell Harvesting: Collect both adherent and suspension cells by gentle scraping and centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.
Western Blot Analysis
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against RUNX1, CBFβ, or other proteins of interest overnight at 4°C. A GAPDH or β-actin antibody should be used as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
References
- 1. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. AI-10-49 | CAS:1256094-72-0 | Inhibitor of CBFβ –SMMHC and RUNX1 interaction | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CBFβ-SMMHC–driven leukemogenesis requires enhanced RUNX1-DNA binding affinity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RUNX1 and CBFβ-SMMHC transactivate target genes together in abnormal myeloid progenitors for leukemia development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CBFβ-SMMHC inhibition triggers apoptosis by disrupting MYC chromatin dynamics in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-RUNX1 / AML1 antibody (ab23980) | Abcam [abcam.com]
- 11. Small molecule inhibition of the CBFβ/RUNX interaction decreases ovarian cancer growth and migration through alterations in genes related to epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Co-Immunoprecipitation Protocol for Studying Protein-Protein Interactions with AI-10-47
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Signaling Pathway of CBFβ and RUNX1
Quantitative Data
| Compound | Concentration (µM) | Incubation Time (h) | Cell Line | RUNX1-bound CBFβ (% of Control) |
| DMSO (Control) | - | 6 | SEM | 100 |
| This compound | 10 | 6 | SEM | ~80 |
| AI-4-88 | 10 | 6 | SEM | ~100 |
| AI-10-104 | 10 | 6 | SEM | ~40 |
| AI-12-126 | 10 | 6 | SEM | ~30 |
| AI-14-91 | 10 | 6 | SEM | ~20 |
Data is estimated from graphical representation in the source publication and presented as an approximation.[4]
Co-Immunoprecipitation Protocol
Materials
-
SEM cells
-
Cell culture medium
-
DMSO (vehicle control)
-
Modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, 1 mM EDTA, with freshly added protease and phosphatase inhibitors)
-
IP buffer I (50 mM Tris pH 7.5, 150 mM NaCl, 0.5% NP40, 0.25% sodium deoxycholate, with freshly added protease and phosphatase inhibitors)
-
Anti-RUNX1 antibody (for immunoprecipitation)
-
Anti-CBFβ antibody (for western blotting)
-
Anti-RUNX1 antibody (for western blotting)
-
Protein A/G agarose beads
-
IgG control antibody
-
SDS-PAGE gels
-
Western blotting apparatus and reagents
Experimental Workflow
Caption: Step-by-step workflow for the co-immunoprecipitation experiment.
Detailed Procedure
-
Cell Culture and Treatment:
-
Culture SEM cells to a density of 4 x 10^6 cells per treatment condition.[3]
-
-
Cell Lysis:
-
Harvest the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet with modified RIPA buffer on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled microcentrifuge tube. Determine the protein concentration using a standard protein assay (e.g., BCA).
-
-
Immunoprecipitation:
-
Dilute the cell lysate to a final concentration of 1 mg/mL with IP buffer I.
-
To 1 mg of protein lysate, add 2 µg of anti-RUNX1 antibody or a non-specific IgG as a negative control.[3]
-
Incubate with gentle rotation for 2-4 hours at 4°C.
-
Add 20-30 µL of a 50% slurry of Protein A/G agarose beads and continue the incubation overnight with rotation at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully remove the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold IP buffer I. After the final wash, remove as much of the supernatant as possible.
-
Elute the immunoprecipitated proteins by resuspending the beads in 2X SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CBFβ and RUNX1 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the relative amount of co-immunoprecipitated CBFβ, normalizing to the amount of immunoprecipitated RUNX1.
-
Conclusion
References
Application Notes: AI-10-47 in Western Blot and Co-Immunoprecipitation Analysis
Introduction
Mechanism of Action
Quantitative Data Summary
| Compound | Parameter | Value | Assay / Cell Line | Reference |
| AI-10-47 | IC₅₀ | 3.2 µM | FRET-based assay (in vitro) | [1] |
| Effective Concentration | 10 µM | Co-Immunoprecipitation (SEM cells) | [1][2] | |
| AI-10-49 | IC₅₀ | 0.26 µM | FRET-based assay (in vitro) | [6] |
| IC₅₀ | 0.6 µM | Cell Viability (ME-1 cells) | [5][6] | |
| Effective Concentration | 1 µM | Co-Immunoprecipitation (ME-1 cells) | [6] | |
| Dissociation | ~90% | Dissociation of RUNX1 from CBFβ-SMMHC | [3][6] |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation to Validate Disruption of CBFβ-RUNX1 Interaction
1. Cell Culture and Treatment:
-
Seed 4 x 10⁶ SEM cells (or another suitable cell line expressing the target proteins).
-
Culture cells under standard conditions.
2. Cell Lysis:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse cells in ice-cold modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP-40, 0.25% sodium deoxycholate, 1 mM EDTA) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
3. Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the supernatant.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
Incubate 500 µg to 1 mg of total protein with an anti-RUNX1 antibody (e.g., Active Motif, #39000) overnight at 4°C on a rotator.[2]
-
Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
4. Washing and Elution:
-
Pellet the beads by gentle centrifugation.
-
Wash the beads 3-5 times with ice-cold IP buffer (50 mM Tris pH 7.5, 150 mM NaCl, 0.5% NP40, 0.25% sodium deoxycholate).[2]
-
After the final wash, remove all supernatant.
-
Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.
5. Western Blot Analysis:
-
Separate the immunoprecipitated proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Probe the membrane with a primary antibody against CBFβ.
-
Also, probe the membrane with a primary antibody against RUNX1 as a positive control for successful immunoprecipitation.
-
Use appropriate HRP-conjugated secondary antibodies and an ECL substrate for detection.
Visualizations: Pathways and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. AI-10-49 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for AI-10-47
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties and Storage
| Property | Value | Source |
| Molecular Weight | 279.22 g/mol | MedChemExpress |
| Appearance | Solid | MedChemExpress |
| Recommended Solvent | DMSO (up to 100 mg/mL with sonication) | MedChemExpress |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month (protect from light) | [1] |
| Shipping Condition | Ambient temperature | MedKoo Biosciences |
| Short-term Storage (Solid) | 0 - 4°C (days to weeks) | MedKoo Biosciences |
| Long-term Storage (Solid) | -20°C (months to years) | MedKoo Biosciences |
Note: It is highly recommended to use freshly opened, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can negatively impact solubility.[1] Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Mechanism of Action and Signaling Pathway
Quantitative Data
| Parameter | Value | Cell Line/System | Reference |
| IC50 (CBFβ-RUNX Binding) | 3.2 µM | FRET-based assay | [2] |
| Effective Concentration (Cell Growth Inhibition) | 10 µM | ME-1, TUR, M0-91, THP-1, U937 | [1] |
| Effective Concentration (Co-IP) | 10 µM | SEM cells | [1] |
Experimental Protocols
Protocol 1: Cell Growth Inhibition Assay (MTT Assay)
Materials:
-
Leukemia cell lines (e.g., ME-1, SEM)
-
DMSO (cell culture grade)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Co-Immunoprecipitation (Co-IP) and Western Blot for CBFβ-RUNX1 Interaction
Materials:
-
SEM cells (or other suitable cell line)
-
DMSO
-
Complete culture medium
-
Modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP-40, 0.25% sodium deoxycholate, 1 mM EDTA, with protease and phosphatase inhibitors)
-
Anti-RUNX1 antibody
-
Anti-CBFβ antibody
-
Protein A/G agarose beads
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary and secondary antibodies for Western blotting
-
Chemiluminescent substrate
Procedure:
Part A: Cell Treatment and Lysis
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in modified RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (whole-cell lysate).
Part B: Immunoprecipitation
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Centrifuge and collect the pre-cleared lysate.
-
Incubate the pre-cleared lysate with an anti-RUNX1 antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads 3-5 times with ice-cold lysis buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
Part C: Western Blotting
-
Separate the eluted proteins and a sample of the whole-cell lysate (input control) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CBFβ overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate.
-
Re-probe the membrane with an anti-RUNX1 antibody to confirm successful immunoprecipitation.
References
Application Note: Utilizing AI-10-47 in Colony-Forming Unit Assays
For Research Use Only.
Introduction
Mechanism of Action
Data Presentation
| Parameter | Value | Cell Types/Conditions | Reference |
| This compound IC50 | 3.2 µM | CBFβ-RUNX binding | [1][2] |
| Effective Concentration | 10 µM | Inhibition of leukemia cell growth (ME-1, TUR, M0-91, THP-1, U937) | [1] |
| CFU Assay Concentration | 5 µM, 10 µM | No significant change in CFUs | [4] |
| Cell Types Tested in CFU | CD34+ cord blood cells, AML with normal karyotype | No effect observed | [4] |
| Solvent | DMSO | Hygroscopic, use newly opened | [1] |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month (protect from light) | Aliquot to avoid freeze-thaw cycles | [1] |
Experimental Protocols
This protocol is adapted from standard hematopoietic colony-forming cell assays and is intended as a general guideline. Optimization may be required for specific cell types and experimental conditions.
Materials
-
DMSO (cell culture grade, sterile)
-
Hematopoietic cells (e.g., bone marrow mononuclear cells, cord blood CD34+ cells, or leukemia cell lines)
-
Iscove's Modified Dulbecco's Medium (IMDM) with 2% FBS
-
MethoCult™ or other methylcellulose-based semi-solid medium
-
Cytokine cocktail appropriate for the desired colony types (e.g., SCF, GM-CSF, IL-3, EPO)
-
Sterile, non-tissue culture treated 35 mm petri dishes or 6-well plates
-
Sterile water
-
Incubator (37°C, 5% CO2, ≥95% humidity)
Preparation of this compound Stock Solution
-
Gently vortex or sonicate if necessary to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light.
Colony-Forming Unit (CFU) Assay Protocol
-
Cell Preparation:
-
Thaw or harvest hematopoietic cells of interest.
-
Wash the cells with IMDM containing 2% FBS.
-
Perform a cell count and viability assessment (e.g., using trypan blue exclusion).
-
Resuspend the cells at a concentration 10-fold higher than the final desired plating concentration in IMDM with 2% FBS. The optimal plating density should be determined empirically but is typically in the range of 1x10^4 to 5x10^5 cells/mL.
-
-
Preparation of Treatment Conditions:
-
Plating in Semi-Solid Medium:
-
Thaw the methylcellulose-based medium at 4°C overnight.
-
Vortex the medium vigorously to ensure it is well-mixed. Let it stand for at least 5 minutes to allow bubbles to dissipate.
-
Add this mixture to the methylcellulose medium. A common ratio is 1 part cell/treatment mixture to 10 parts methylcellulose medium.
-
Vortex the final mixture thoroughly.
-
-
Incubation:
-
Using a syringe with a blunt-end needle, dispense the methylcellulose mixture into 35 mm petri dishes (typically 1.1 mL per dish).
-
Gently rotate the dishes to spread the medium evenly.
-
Place the culture dishes inside a larger petri dish or a humidified chamber along with an open dish of sterile water to maintain humidity.
-
Incubate at 37°C in a 5% CO2 incubator with ≥95% humidity for 10-14 days.
-
-
Colony Counting and Analysis:
-
After the incubation period, enumerate the colonies using an inverted microscope.
-
Identify and count different types of colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) based on their morphology.
-
Expected Outcomes and Interpretation
Troubleshooting
-
Low Colony Numbers: Ensure optimal cell viability and plating density. Check the cytokine cocktail for activity and appropriate concentrations.
-
Dry Plates: Maintain high humidity during incubation by using a humidified chamber and adding a dish of sterile water.
References
- 1. Hematopoietic Stem Cell CFU Colony Formation Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Cell Viability with AI-10-47 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Quantitative Data Summary
| Compound | Cell Line | Assay Type | IC50 | Treatment Duration | Reference |
| AI-10-47 | - | CBFβ-RUNX Binding (FRET) | 3.2 µM | N/A | [1] |
| AI-10-49 | ME-1 (inv(16) AML) | Cell Growth (MTT) | 0.6 µM | 48 hours | [3] |
| AI-10-49 | Normal Human Bone Marrow Cells | Cell Growth (MTT) | > 25 µM | 48 hours | [3] |
| Cell Line | Concentration | Incubation Time | Assay | Observed Effect | Reference |
| SEM | 10 µM | 6 hours | Co-immunoprecipitation | Weakly reduced CBFβ binding to RUNX1 | [1][2] |
| ME-1, TUR, M0-91, THP-1, U937 | Not specified | Not specified | Cell Growth | Significant inhibition | [1] |
| ME-1 | Dose-dependent | 48 hours | Annexin V/7-AAD | Increased apoptosis | [3] |
| Primary inv(16) AML cells | 5 and 10 µM (AI-10-49) | 48 hours | Viability Assay | Reduced viability | [3] |
Signaling Pathway and Experimental Workflow
Caption: Workflow for assessing cell viability.
Experimental Protocols
-
Cell Lines: Leukemia cell lines such as ME-1, SEM, THP-1, and U937 are commonly used.
-
Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
2. MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
-
-
Protocol:
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking for 5 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
3. Annexin V/7-AAD Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well plates
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, 7-AAD or Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Wash the cells twice with cold PBS and centrifuge at 300 xg for 5 minutes.[5]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[5]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of 7-AAD (or PI) staining solution.[6]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Add 400 µL of 1X Binding Buffer to each tube.[5]
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and 7-AAD-negative
-
Early apoptotic cells: Annexin V-positive and 7-AAD-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and 7-AAD-positive
-
Disclaimer: These protocols are intended for research use only and should be adapted and optimized for specific experimental conditions and cell lines. Always follow appropriate laboratory safety procedures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CBFβ-SMMHC inhibition triggers apoptosis by disrupting MYC chromatin dynamics in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immunostep.com [immunostep.com]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - UZ [thermofisher.com]
Application Notes: In Vivo Pharmacokinetic Profiling of AI-10-47 in Mice
Introduction
Mechanism of Action
Pharmacokinetic Data Summary
Table 1: Pharmacokinetic Parameters of Related CBFβ-RUNX Inhibitors in Mice
| Compound | Type | Half-life (t½) in mouse plasma | Reference |
|---|---|---|---|
| AI-4-57 | Precursor | 37 min | [3] |
| This compound | Monovalent Inhibitor | Data not specified | - |
| AI-10-49 | Bivalent Derivative | 380 min | [3] |
Protocols
In Vivo Dosing and Sampling Protocol
Materials:
-
Vehicle for formulation (e.g., DMSO, Captisol, or a solution of 0.5% HPMC)[4][7]
-
8-10 week old BALB/c mice (or other appropriate strain)
-
Sterile syringes and needles (27-gauge or similar)
-
Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, lancets for submandibular bleeding, heparinized capillary tubes)[7]
-
Anesthesia (e.g., isoflurane for terminal procedures)
-
Centrifuge
Procedure:
-
Animal Acclimatization: Allow mice to acclimate for at least one week before the experiment. House them with access to food and water ad libitum.
-
Blood Sampling: Collect blood samples (approximately 30-50 µL) at predetermined time points to characterize the plasma concentration-time profile. A serial bleeding protocol allows for a full PK profile from a single mouse, reducing animal usage and inter-animal variability.[7]
-
Suggested Time Points: 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr.
-
Early Time Points (e.g., 5, 15 min): Use submandibular vein bleeding with a lancet.[7]
-
Mid Time Points (e.g., 30 min, 1 hr, 2 hr): Use retro-orbital venous plexus bleeding (requires anesthesia).[7]
-
Terminal Time Point (e.g., 24 hr): Use cardiac puncture under deep anesthesia.[7]
-
-
Plasma Preparation: Immediately transfer collected blood into EDTA-coated tubes. Keep samples on ice. Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma.
-
Sample Storage: Transfer the resulting plasma supernatant to new, clearly labeled tubes and store at -80°C until bioanalysis.
Bioanalytical Protocol via LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying small molecules in complex biological matrices due to its high sensitivity and selectivity.[8][9]
Materials:
-
Mouse plasma samples
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
Protein precipitation solvent (e.g., cold ACN with IS)
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
C18 analytical column
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples, standards, and QCs on ice.
-
To 20 µL of each plasma sample, add 100 µL of cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the clear supernatant to a new 96-well plate or autosampler vials for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio versus the nominal concentration of the standards using a weighted (1/x²) linear regression.
-
Plot the plasma concentration versus time for each animal and use non-compartmental analysis (NCA) software to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Clearance).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. oncotarget.com [oncotarget.com]
- 3. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Application of Pharmacokinetic/Pharmacodynamic Modeling to Bridge Mouse Antitumor Efficacy and Monkey Toxicology Data for Determining the Therapeutic Index of an Interleukin-10 Fc Fusion Protein [frontiersin.org]
- 6. Application of Pharmacokinetic/Pharmacodynamic Modeling to Bridge Mouse Antitumor Efficacy and Monkey Toxicology Data for Determining the Therapeutic Index of an Interleukin-10 Fc Fusion Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selectscience.net [selectscience.net]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Troubleshooting & Optimization
improving AI-10-47 solubility for in vitro assays
Frequently Asked Questions (FAQs)
Q4: What is the maximum final concentration of DMSO that is safe for most cell-based assays?
A4: While cell line dependent, a final DMSO concentration of less than 0.5% is generally considered safe for most cell lines. For sensitive cell types or long-term incubation assays, it is advisable to keep the final DMSO concentration at or below 0.1% to avoid solvent-induced toxicity or off-target effects.
Troubleshooting Guide: Solubility Issues
-
Solution Workflow: Follow a systematic approach to identify and solve the solubility challenge.
-
Solutions:
-
Reduce Final Concentration: Determine the lowest effective concentration for your assay to minimize the amount of compound needed.
-
Optimize Dilution Technique: Avoid adding the DMSO stock directly to the full volume of media. Instead, perform serial dilutions. A helpful technique is to add the small volume of DMSO stock to a larger volume of pre-warmed (37°C) medium while vortexing to facilitate rapid dispersion.
-
Use a Carrier Protein: Incorporating a protein like Bovine Serum Albumin (BSA) into the assay medium can help solubilize hydrophobic compounds by binding to them.
-
Incorporate a Biocompatible Surfactant: For some cell lines, adding a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Pluronic® F-68 can help maintain solubility without causing significant cell toxicity.
-
Quantitative Data Summary
The following tables provide a summary of solubility information and troubleshooting strategies.
| Solvent/Medium | Solubility | Recommended Concentration | Notes |
| DMSO | High | 10 mM (Stock Solution) | The recommended solvent for long-term storage.[1] |
| Aqueous Buffers | Very Low | < 10 µM (Assay Dependent) | Prone to precipitation, especially upon dilution from DMSO stock.[1] |
| Ethanol | Limited | Not Recommended | Generally less effective than DMSO for initial stock preparation. |
Table 2: Troubleshooting Strategy Quick Guide
| Issue | Strategy | Suitability | Key Consideration |
| Precipitate in Media | Warming & Sonication | Cell-based & Cell-free | Gently warm stock to 37°C and use an ultrasonic bath to break up aggregates before dilution.[4] |
| Inconsistent Activity | Serial Dilution | Cell-based & Cell-free | Perform intermediate dilutions in media rather than a single large dilution step. |
| Low Potency | BSA Carrier | Cell-based & Cell-free | Add BSA (e.g., 0.1%) to the final culture medium to act as a carrier. |
| Compound "Crashing Out" | Pluronic® F-68 | Cell-based | Use a low, non-toxic concentration (e.g., 0.01%) to aid in forming stable micelles. |
Experimental Protocols
-
Add the appropriate volume of high-purity DMSO to achieve a 10 mM stock concentration.
-
Vortex the vial for 1-2 minutes to ensure the compound is fully dissolved. A brief sonication may assist.
-
Visually inspect the solution to confirm there are no visible particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Protocol 2: Optimized Dilution for Cell-Based Assays
-
Pre-warm your cell culture medium to 37°C.
-
Use this freshly made intermediate solution to perform further serial dilutions to achieve your final desired concentrations in the cell plate.
Visualizations
Caption: Categories of strategies for improving compound solubility in assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
optimizing AI-10-47 concentration to avoid off-target effects
Frequently Asked Questions (FAQs)
Q2: I am observing high cell toxicity at concentrations where I expect to see on-target effects. What could be the cause?
A2: High toxicity could be due to several factors:
-
Off-target effects: At higher concentrations, small molecules can interact with unintended targets, leading to cytotoxicity.
-
Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a level that is toxic to your cells (typically <0.5%).
We recommend performing a careful dose-response experiment and considering the use of a negative control compound with a similar chemical scaffold but inactive against the intended target.
Q3: How can I confirm that the observed phenotype in my experiment is due to the inhibition of the CBFβ-RUNX interaction?
A3: To confirm on-target activity, consider the following experiments:
-
Rescue experiments: If possible, overexpress a form of RUNX1 that is not dependent on CBFβ for its activity and observe if this rescues the phenotype.
-
Downstream target gene expression: Analyze the expression of known RUNX1 target genes (e.g., via qPCR or Western blot) to confirm their modulation in a dose-dependent manner.
-
Use of a negative control: A structurally similar but inactive compound should not produce the same phenotype.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | Poor solubility of AI-10-47. | Prepare fresh stock solutions in an appropriate solvent like DMSO. Sonicate or gently warm the solution to aid dissolution. Avoid repeated freeze-thaw cycles. |
| Cell passage number and confluency. | Use cells within a consistent and low passage number range. Ensure consistent cell seeding density and confluency at the time of treatment. | |
| Weak or no on-target effect at expected concentrations | Poor cellular uptake of the compound. | Increase incubation time or use a different cell line that may have better compound uptake. |
| Low expression of CBFβ and/or RUNX1 in the cell line. | Confirm the expression levels of the target proteins in your cell model by Western blot or qPCR. | |
| Unexpected or paradoxical cellular responses | Engagement of off-target proteins. | Perform a dose-response curve to identify a concentration window with on-target effects. Consider off-target profiling using techniques like kinome scanning or proteomics. |
| Activation of compensatory signaling pathways. | Investigate related signaling pathways that might be activated upon inhibition of the CBFβ-RUNX interaction. |
Experimental Protocols
Protocol 1: Dose-Response Assessment of On-Target vs. Off-Target Effects
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Disruption of CBFβ-RUNX1 Interaction
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against either CBFβ or RUNX1 overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
Visualizing Signaling Pathways and Experimental Logic
CBFβ-RUNX Signaling Pathway
Logic for Troubleshooting Unexpected Cytotoxicity
When encountering unexpected cytotoxicity, a systematic approach is necessary to distinguish between on-target and off-target effects.
References
Technical Support Center: Troubleshooting AI-10-47 Inhibition of CBFβ-RUNX1
Frequently Asked Questions (FAQs)
Troubleshooting Guide: Weak Inhibition by AI-10-47
Issue 1: Precipitate Observed in Cell Culture Medium
-
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize solvent-induced cytotoxicity.[8] However, a sufficient amount of DMSO is necessary to keep the compound in solution. You may need to perform a dose-response curve with DMSO alone to determine the tolerance of your specific cell line.
-
Stepwise Dilution: When diluting the DMSO stock solution into your aqueous cell culture medium, do so in a stepwise manner with vigorous mixing to facilitate rapid dispersion and prevent the compound from precipitating.[8]
-
Consider Alternative Formulations (with caution): For in vitro assays without live cells, the use of surfactants like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.05%) can improve solubility. However, these are generally not suitable for cell-based assays due to toxicity.
-
Issue 2: No or Weak Disruption of CBFβ-RUNX1 Interaction in Co-Immunoprecipitation (Co-IP)
-
Troubleshooting Steps:
-
Review Co-IP Protocol: Ensure your Co-IP protocol is optimized for detecting the CBFβ-RUNX1 interaction. Pay close attention to the lysis buffer composition, as harsh detergents can disrupt the protein-protein interaction you are trying to study.[9] Refer to the detailed protocol provided in the "Experimental Protocols" section below.
-
Include Proper Controls:
-
Positive Control: If available, use a compound known to inhibit the CBFβ-RUNX1 interaction effectively.
-
IgG Control: Use a non-specific IgG antibody for the immunoprecipitation to control for non-specific binding to the beads.
Issue 3: Inconsistent or Non-reproducible Results
-
Potential Cause: Compound degradation, variability in experimental procedures.
-
Troubleshooting Steps:
-
Standardize Protocols: Maintain consistency in all experimental steps, including cell seeding density, treatment duration, and reagent preparation.
Issue 4: Distinguishing Weak On-Target vs. Off-Target Effects
-
Potential Cause: At higher concentrations, small molecule inhibitors can bind to unintended targets, leading to off-target effects that may mask or be misinterpreted as weak on-target inhibition.
-
Troubleshooting Steps:
-
Dose-Response Analysis: A hallmark of on-target activity is a clear dose-dependent effect that correlates with the known potency of the inhibitor. Off-target effects may appear only at higher concentrations.
-
Use a Structurally Different Inhibitor: If possible, use another inhibitor with a different chemical structure that targets the same CBFβ-RUNX1 interaction. If both inhibitors produce a similar phenotype, it provides stronger evidence for an on-target effect.
-
Quantitative Data
| Compound | Target | Assay Type | IC50 (μM) | Reference |
| This compound | CBFβ-RUNX1 | In Vitro Binding | 3.2 | [1][2] |
| AI-4-57 | CBFβ-SMMHC-RUNX1 | FRET | 22 | [2] |
| AI-10-49 | CBFβ-SMMHC-RUNX1 | FRET | 0.26 | [6] |
| Cell Line | Description | Effect of 10 μM this compound | Reference |
| SEM | Acute Myeloid Leukemia | Weakly reduced CBFβ binding to RUNX1 | [1][4] |
| ME-1 | inv(16) Acute Myeloid Leukemia | Significant growth inhibition | [1] |
| TUR | Leukemia | Significant growth inhibition | [1] |
| M0-91 | Leukemia | Significant growth inhibition | [1] |
| THP-1 | Acute Monocytic Leukemia | Significant growth inhibition | [1] |
| U937 | Histiocytic Lymphoma | Significant growth inhibition | [1] |
Experimental Protocols
Detailed Co-Immunoprecipitation (Co-IP) Protocol to Assess CBFβ-RUNX1 Inhibition
This protocol is adapted from a study that utilized inhibitors of the CBFβ-RUNX1 interaction.[4]
Materials:
-
SEM (or other suitable leukemia) cells
-
Modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, 1 mM EDTA, supplemented with protease and phosphatase inhibitors)
-
IP buffer I (50 mM Tris pH 7.5, 150 mM NaCl, 0.5% NP40, 0.25% sodium deoxycholate, supplemented with protease and phosphatase inhibitors)
-
Anti-RUNX1 antibody (for immunoprecipitation)
-
Protein A/G agarose beads
-
Anti-CBFβ antibody (for Western blot detection)
-
Anti-RUNX1 antibody (for Western blot detection)
-
SDS-PAGE gels and Western blot reagents
Procedure:
-
Cell Lysis:
-
Harvest the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet in modified RIPA buffer on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.
-
Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube.
-
Add 2 μg of anti-RUNX1 antibody to the pre-cleared lysate.
-
Incubate for 5 hours to overnight at 4°C on a rotator to allow the antibody to bind to RUNX1.
-
Add fresh protein A/G agarose beads to the lysate-antibody mixture and incubate for an additional 2 hours at 4°C on a rotator to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three times with IP buffer I. After the final wash, carefully remove all supernatant.
-
-
Elution and Sample Preparation:
-
Elute the immunoprecipitated proteins by adding 2X Laemmli sample buffer to the beads and boiling at 95°C for 5-10 minutes.
-
Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then probe with primary antibodies against CBFβ and RUNX1.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and detect using an ECL substrate.
-
General Western Blot Protocol for CBFβ and RUNX1 Detection
Procedure:
-
Sample Preparation: Prepare whole-cell lysates as described in the Co-IP protocol (Step 2). Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for CBFβ and RUNX1 (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 6. Add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Loading Control: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as GAPDH or β-actin.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
AI-10-47 stability issues in long-term experiments
Frequently Asked Questions (FAQs)
-
Inaccurate Dosing: Poor solubility can make it difficult to achieve and maintain the desired working concentration of the compound.
-
Freeze-Thaw Cycles: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.
-
Hydrolysis: Benzimidazole derivatives can undergo hydrolysis, particularly under acidic or basic conditions.[2][3]
-
Photodegradation: The trifluoromethoxy group, while generally more stable than a methoxy group, can be susceptible to photodegradation under prolonged exposure to light.[4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or diminishing biological effect over time. | 1. Compound Precipitation: AI-10-47 may be precipitating out of the cell culture medium. 2. Compound Degradation: The compound may be degrading under the experimental conditions. | 1. Visually inspect your culture plates for any signs of precipitation. 2. Optimize Solvent Concentration: Ensure the final DMSO concentration is as low as possible while maintaining solubility. 3. Refresh Media: For very long-term experiments, consider refreshing the media with freshly prepared this compound at regular intervals. 4. Conduct a Stability Assay: Perform a time-course experiment to measure the concentration of this compound in your specific cell culture medium over the duration of your experiment using HPLC. |
| Low or no activity in a co-immunoprecipitation (co-IP) assay. | 1. Poor Solubility: this compound may not be sufficiently soluble in the lysis buffer. 2. Suboptimal Assay Conditions: The incubation time or concentration of the inhibitor may not be optimal. | 1. Optimize Lysis Buffer: Consider adding a small percentage of a compatible organic solvent to the lysis buffer to improve solubility, but be cautious of its effect on protein-protein interactions. 2. Increase Incubation Time: Extend the incubation time of the cell lysate with this compound to allow for sufficient target engagement. 3. Optimize Inhibitor Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for your co-IP assay. 4. Use Freshly Prepared Solutions: Always use freshly prepared dilutions of this compound for your experiments. |
| High variability between replicate experiments. | 1. Inconsistent Compound Preparation: Variability in the preparation of this compound working solutions. 2. Cell Culture Inconsistencies: Differences in cell density or health between experiments. | 1. Standardize Solution Preparation: Develop and adhere to a strict protocol for preparing this compound solutions, including the source and age of the DMSO used. 2. Ensure Consistent Cell Culture Practices: Maintain consistent cell seeding densities and monitor cell health throughout the experiment. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
Materials:
-
Anhydrous DMSO
-
Cell culture medium of interest (e.g., RPMI-1640 with 10% FBS)
-
HPLC system with a suitable column (e.g., C18)
-
Incubator (37°C, 5% CO₂)
-
Sterile microcentrifuge tubes
Methodology:
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove one aliquot for analysis. The T=0 sample should be collected immediately after spiking.
-
Sample Preparation for HPLC:
-
For each time point, transfer an aliquot of the medium to a new tube.
-
If the medium contains serum, perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile) in a 3:1 ratio (solvent:medium).
-
Vortex briefly and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for HPLC analysis.
-
-
HPLC Analysis:
-
The mobile phase and gradient will need to be optimized for your specific HPLC system and column.
-
Data Analysis:
Data Presentation
| Time (hours) | This compound Concentration (µM) | % Remaining |
| 0 | 10.0 | 100 |
| 2 | 9.8 | 98 |
| 4 | 9.5 | 95 |
| 8 | 9.1 | 91 |
| 24 | 8.2 | 82 |
| 48 | 7.1 | 71 |
| 72 | 6.0 | 60 |
Note: The data presented in this table is illustrative and should be generated for your specific experimental conditions.
Mandatory Visualizations
Signaling Pathway
Troubleshooting Workflow
References
Technical Support Center: Overcoming Resistance to AI-10-47 in Leukemia Cells
Frequently Asked Questions (FAQs)
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation of AI-10-47 in Culture Media
| Symptom | Possible Cause | Suggested Solution |
| Precipitate observed in the flask/plate after adding this compound. | Low aqueous solubility of this compound. | Prepare stock solutions in a suitable solvent like DMSO at a high concentration.[5] When diluting into aqueous media, do so rapidly and with vigorous mixing. Consider using a carrier solvent or pre-warming the media. For more robust and reproducible results, consider switching to more soluble and potent analogs like AI-10-104 or AI-10-49.[6] |
| Inconsistent results between experiments. | Compound precipitation leading to variable effective concentrations. | Visually inspect for precipitation before and after adding the compound to the media. Prepare fresh dilutions from the stock solution for each experiment. |
Issue 2: Sub-optimal Inhibition of CBFβ-SMMHC/RUNX1 Interaction
| Symptom | Possible Cause | Suggested Solution |
| Co-immunoprecipitation (Co-IP) shows minimal disruption of the CBFβ-SMMHC/RUNX1 complex. | Insufficient compound concentration or incubation time. | Optimize the concentration of this compound/AI-10-49 and the treatment duration. A 6-hour incubation with 1 µM AI-10-49 has been shown to effectively dissociate the complex.[7] Ensure the lysis buffer used for Co-IP is not too stringent, as it may disrupt the protein-protein interactions you are trying to measure.[14] |
| No change in downstream gene expression (e.g., MYC, RUNX3, CSF1R). | Ineffective inhibition of the target interaction. | Confirm the identity and purity of your compound. Use a positive control cell line known to be sensitive (e.g., ME-1).[1] Verify the disruption of the protein complex using Co-IP before proceeding to gene expression analysis. |
Issue 3: High Cell Viability Despite Treatment
| Symptom | Possible Cause | Suggested Solution |
| Leukemia cells continue to proliferate after treatment with this compound. | Use of a resistant cell line. | Confirm that the cell line used expresses the CBFβ-SMMHC fusion protein.[2] |
| Development of resistance. | Consider combination therapies. Co-treatment with a BET inhibitor like JQ1 can synergistically induce apoptosis by further suppressing MYC.[3] | |
| Insufficient drug potency. | Switch to the more potent bivalent inhibitor, AI-10-49, which has a lower IC50 value.[7] |
Quantitative Data Summary
| Compound | Assay | Target/Cell Line | IC50 | Reference |
| This compound | CBFβ-RUNX Binding | - | 3.2 µM | [5] |
| AI-10-49 | FRET | CBFβ-SMMHC/RUNX1 | 0.26 µM | [7][15] |
| AI-10-49 | Cell Growth Inhibition | ME-1 cells | 0.6 µM | [7][16] |
| AI-10-49 | Cell Growth Inhibition | Normal bone marrow cells | > 25 µM | [7][16] |
Detailed Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Assess CBFβ-SMMHC/RUNX1 Disruption
-
Cell Lysis: Harvest and wash the cells with cold PBS. Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, 1 mM EDTA, supplemented with protease inhibitors).[6] Sonicate the lysate to ensure nuclear rupture and shear DNA.[14]
-
Immunoprecipitation: Pre-clear the lysate by incubating with protein A/G agarose beads. Incubate the pre-cleared lysate with an anti-RUNX1 antibody overnight at 4°C. Add protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Seed leukemia cells (e.g., ME-1) at an appropriate density. Treat the cells with various concentrations of the inhibitor or DMSO for a specified time (e.g., 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension and wash the pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
References
- 1. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. CBFβ-SMMHC inhibition triggers apoptosis by disrupting MYC chromatin dynamics in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CBFβ-SMMHC Inhibition Triggers Apoptosis by Disrupting MYC Chromatin Dynamics in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. tandfonline.com [tandfonline.com]
- 9. c-Myc overcomes cell cycle inhibition by CBFbeta-SMMHC, a myeloid leukemia oncoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. BET protein antagonist JQ1 is synergistically lethal with FLT3 tyrosine kinase inhibitor (TKI) and overcomes resistance to FLT3-TKI in AML cells expressing FLT-ITD - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 14. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. AI-10-49 | CAS:1256094-72-0 | Inhibitor of CBFβ –SMMHC and RUNX1 interaction | High Purity | Manufacturer BioCrick [biocrick.com]
- 16. researchgate.net [researchgate.net]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
Technical Support Center: Refining AI-10-47 Dosage for Primary AML Cell Samples
Frequently Asked Questions (FAQs)
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Several factors can contribute to a lack of response in primary AML cells:
-
Cell Viability and Health: Primary AML cells are sensitive and can have variable viability ex vivo. Ensure your starting cell population is healthy and has high viability.[4][5]
-
In Vitro Culture Conditions: The culture conditions, including media, supplements, and the presence or absence of stromal support, can significantly impact drug sensitivity.[4][5][6][7]
Q4: I am observing high variability in my experimental replicates. How can I improve reproducibility?
High variability is a common challenge when working with primary patient samples. To improve reproducibility:
-
Standardize Cell Handling: Use consistent protocols for thawing, plating, and treating your primary AML cells.[4][5]
-
Optimize Cell Density: Determine the optimal cell seeding density to ensure logarithmic growth during the experiment.
-
Minimize Freeze-Thaw Cycles: Use fresh primary samples whenever possible or minimize the number of freeze-thaw cycles for cryopreserved samples.
-
Use Technical and Biological Replicates: Include a sufficient number of technical replicates for each condition and, if possible, use samples from multiple donors (biological replicates).
-
Control for Inter-Patient Heterogeneity: Acknowledge that primary AML samples are inherently heterogeneous. Analyze data on a per-patient basis and look for trends across multiple samples.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Cell Viability Before Treatment | Cryopreservation/Thawing Stress | Thaw cells rapidly and dilute out the cryoprotectant. Allow cells to recover in culture for a period before starting the experiment.[8] |
| Suboptimal Culture Medium | Use a medium specifically formulated for primary leukemia cells, potentially supplemented with cytokines to support viability.[6] | |
| Inconsistent Dose-Response Curves | Inaccurate Drug Dilutions | Prepare fresh serial dilutions of AI-10-47 from a validated stock solution for each experiment. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. | |
| Contamination in Cell Culture | Bacterial, Fungal, or Mycoplasma Contamination | Maintain strict aseptic technique. Regularly test for mycoplasma. If contamination occurs, discard the culture and decontaminate the incubator and biosafety cabinet. |
| Difficulty in Data Interpretation | High Background in Viability Assays | Optimize the assay protocol, including incubation times and reagent concentrations. Use appropriate positive and negative controls. |
| Heterogeneity of Primary Samples | Use flow cytometry-based assays to distinguish between leukemic blasts and other cell populations within the sample to get a more accurate assessment of drug efficacy.[9] |
Experimental Protocols
Protocol 1: Determining the Optimal Dosage of this compound using a Viability Assay
Materials:
-
Primary AML patient mononuclear cells
-
Ficoll-Paque or other density gradient medium
-
RPMI-1640 medium supplemented with 10-20% Fetal Bovine Serum (FBS), penicillin/streptomycin, and L-glutamine
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or Annexin V/PI staining kit)
-
Plate reader or flow cytometer
Procedure:
-
Isolate Primary AML Cells: Isolate mononuclear cells from fresh bone marrow or peripheral blood samples from AML patients using density gradient centrifugation.
-
Cell Seeding: Resuspend the cells in complete culture medium and perform a cell count to determine viability (e.g., using trypan blue exclusion). Seed the cells in a 96-well plate at a predetermined optimal density.
-
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20, 50 µM).
-
Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment:
-
Luminescent/Colorimetric Assays: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.
-
Flow Cytometry: Stain the cells with Annexin V and Propidium Iodide (PI) and analyze the percentage of viable, apoptotic, and necrotic cells using a flow cytometer.
-
-
Data Analysis:
-
Normalize the viability data to the vehicle control.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Quantitative Data Summary
| Compound | Cell Type | Assay | Concentration | Effect | Citation |
| This compound | SEM cell line (leukemia) | Co-immunoprecipitation | 10 µM | Weakly reduced CBFβ-RUNX1 binding | [3] |
| AI-10-49 | Primary inv(16) AML cells | Viability Assay | 5 µM | Reduced viability | [1][2] |
| AI-10-49 | Primary inv(16) AML cells | Viability Assay | 10 µM | Reduced viability (viability: ~50% of control) | [1][2][10] |
| AI-10-49 | Primary inv(16) AML cells | Colony Forming Unit Assay | 5 µM | ~40% reduction in CFUs | [1] |
| AI-10-49 | Primary inv(16) AML cells | Colony Forming Unit Assay | 10 µM | ~60% reduction in CFUs | [1] |
| AI-10-49 | Normal Karyotype AML Cells | Viability Assay | < 20 µM | No significant effect on viability | [10] |
Signaling Pathways and Experimental Workflows
CBFβ-RUNX1 Signaling Pathway in AML
References
- 1. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 3. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ex vivo cultures and drug testing of primary acute myeloid leukemia samples: Current techniques and implications for experimental design and outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. Advances in culture methods for acute myeloid leukemia research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Phenotype-based drug screening reveals association between venetoclax response and differentiation stage in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. RUNX1 and CBFβ-SMMHC transactivate target genes together in abnormal myeloid progenitors for leukemia development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AI-10-47 & Normal Hematopoietic Cells
Frequently Asked Questions (FAQs)
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected toxicity or reduced viability in normal hematopoietic cell controls. | 1. Compound Purity/Integrity: The compound may have degraded or contain impurities. 2. High Compound Concentration: The concentration used may exceed the selective range. 3. Cell Health: The control cells may be unhealthy or stressed. 4. Solvent Toxicity: The vehicle (e.g., DMSO) concentration may be too high. | 1. Verify the purity of the AI-10-47 lot using analytical methods like HPLC/MS. Store the compound as recommended. 2. Perform a dose-response curve to determine the IC50 in your cancer cell line and use concentrations at or near the IC50 for initial experiments. Compare this to the IC50 in your normal hematopoietic cell line, which is expected to be significantly higher. 3. Ensure control cells are healthy, have a high viability at the start of the experiment, and are cultured under optimal conditions. 4. Maintain a final DMSO concentration below 0.1% in your cell culture medium and include a vehicle-only control. |
| Inconsistent results between experiments. | 1. Experimental Variability: Inconsistent cell seeding densities, incubation times, or passage numbers. 2. Compound Preparation: Inconsistent preparation of this compound stock and working solutions. | 1. Standardize all experimental parameters, including cell density, passage number, and treatment duration. 2. Prepare fresh working solutions of this compound from a validated stock for each experiment. Ensure complete solubilization. |
| No significant difference in viability between cancer cells and normal hematopoietic cells. | 1. Cell Line Authenticity: The cancer cell line may not harbor the specific mutation that confers sensitivity to this compound. 2. Assay Sensitivity: The viability assay may not be sensitive enough to detect subtle differences. | 1. Authenticate your cell lines using methods like STR profiling to confirm their genetic identity. 2. Use multiple, mechanistically different viability assays (e.g., a metabolic assay like MTS and an apoptosis assay like Annexin V staining) to confirm the results. |
Quantitative Data Summary
| Compound | Assay | Cell Line/Target | IC50 | Reference |
| This compound | CBFβ-RUNX Binding | - | 3.2 µM | [5] |
| AI-10-49 | CBFβ-SMMHC/RUNX1 Binding | - | 0.26 µM | [2][6] |
| AI-10-49 | Cell Growth | ME-1 (inv(16) AML) | 0.6 µM | [1][2] |
| AI-10-49 | Cell Growth | Normal Human Bone Marrow | > 25 µM | [1][2] |
Key Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity in Hematopoietic Cells using a Cell Viability Assay (MTS)
-
Cell Plating:
-
Culture human cancer cell lines (e.g., ME-1 for inv(16) AML) and normal human hematopoietic cells (e.g., CD34+ hematopoietic stem and progenitor cells) in appropriate media.
-
Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Include wells for "no-cell" (media only) and "vehicle-control" (cells with DMSO) controls.
-
-
Compound Preparation and Treatment:
-
Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 50 µM).
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" control from all other values.
-
Normalize the data to the vehicle-control wells (set to 100% viability).
-
Plot the dose-response curve and calculate the IC50 value for each cell type.
-
Protocol 2: Colony-Forming Unit (CFU) Assay for Hematopoietic Progenitors
-
Cell Preparation:
-
Isolate CD34+ hematopoietic progenitor cells from human cord blood or bone marrow.
-
Count viable cells using a hemocytometer and trypan blue exclusion.
-
-
Compound Treatment:
-
Resuspend cells at 1 x 10^5 cells/mL in appropriate media.
-
-
Plating in Methylcellulose:
-
Wash the cells to remove the compound.
-
Plate 500-1000 cells in a methylcellulose-based medium (e.g., MethoCult™) in 35 mm culture dishes.
-
-
Incubation:
-
Incubate the dishes for 14 days at 37°C in a humidified incubator with 5% CO2.
-
-
Colony Counting:
-
Identify and count the different types of hematopoietic colonies (e.g., BFU-E, CFU-GM, CFU-GEMM) under an inverted microscope.
-
Express the results as the number of colonies per number of cells plated.
-
Visualizations
References
- 1. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CBFβ-SMMHC inhibition triggers apoptosis by disrupting MYC chromatin dynamics in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
interpreting unexpected results from AI-10-47 experiments
Troubleshooting Guides
Question 1: Why am I observing significant cytotoxicity at concentrations expected to be selective for Kinase X?
Answer:
Unexpected cytotoxicity is a common challenge that can arise from several factors. These may include off-target kinase inhibition, compound precipitation, issues with the vehicle (solvent), or inherent sensitivity of the cell line being used. A systematic approach is crucial to identify the root cause.
Troubleshooting Workflow:
-
Evaluate Vehicle Toxicity: Run a vehicle-only control at the highest concentration used in your experiment (e.g., 0.1% DMSO). If the vehicle control shows toxicity, the solvent concentration may be too high for your specific cell line.
-
Perform a Dose-Response Curve: A detailed dose-response experiment can help distinguish between on-target and off-target toxicity. A sharp drop in viability may indicate a specific, on-target effect, whereas a gradual decline could suggest broader, non-specific cytotoxicity.
Question 2: AI-10-47 inhibits recombinant Kinase X effectively in vitro, but it shows no effect on the downstream p-ERK signal in my cell-based assay. What could be the issue?
Answer:
A discrepancy between in vitro biochemical assays and cell-based assays is a frequent hurdle in drug development. This often points to issues with cell permeability, target engagement within the complex cellular environment, or the activation of compensatory signaling pathways.
Possible Causes & Solutions:
-
Compensatory Signaling/Feedback Loops: Inhibition of Kinase X might trigger a feedback mechanism that reactivates the pathway through an alternative route.[3][4][5] For instance, chronic inhibition of Kinase X could lead to the upregulation of a parallel kinase (e.g., Kinase Y) that can also phosphorylate MEK, thus restoring p-ERK levels.[6] Investigating other pathway components via Western blot or phospho-kinase arrays can help identify such mechanisms.
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Assay Type |
| Kinase X | 8 | In Vitro Biochemical |
| Kinase Y | 850 | In Vitro Biochemical |
| Kinase Z | > 10,000 | In Vitro Biochemical |
| SRC | > 10,000 | In Vitro Biochemical |
| ABL1 | 5,200 | In Vitro Biochemical |
Table 2: Recommended this compound Concentration Ranges for Cellular Assays
Based on internal validation, these are the recommended starting concentration ranges for different objectives in common cancer cell lines (e.g., HeLa, A549, MCF-7).
| Experimental Goal | Concentration Range | Expected Outcome |
| Target Engagement (CETSA) | 100 nM - 10 µM | Thermal stabilization of Kinase X |
| Pathway Inhibition (p-ERK) | 50 nM - 500 nM | >80% reduction in p-ERK at 2 hours |
| Anti-proliferative Effects | 100 nM - 2 µM | IC50 for growth inhibition at 72 hours |
| Cytotoxicity Assessment | 1 µM - 20 µM | Determine concentration causing >50% cell death |
Experimental Protocols
Protocol 1: Western Blot for Phospho-ERK (p-ERK) Inhibition
This protocol details the steps to assess the inhibition of Kinase X downstream signaling by measuring the phosphorylation of ERK.
-
Cell Seeding: Plate 1.5 x 10⁶ cells in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the medium with a serum-free medium and incubate for 18-24 hours to reduce basal pathway activity.
-
Stimulation: Stimulate the cells with an appropriate growth factor (e.g., 100 ng/mL EGF) for 15 minutes to activate the Kinase X pathway.
-
Lysis: Immediately place plates on ice, wash twice with ice-cold PBS, and add 150 µL of RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[7] Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20 µg of protein per lane on a 10% SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.[8] Incubate overnight at 4°C with a primary antibody against p-ERK (e.g., 1:1000 dilution in 5% BSA/TBST).
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody (1:5000 in 5% BSA/TBST) for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply an ECL detection reagent, and visualize the bands using a chemiluminescence imager.
-
Reprobing: To confirm equal protein loading, strip the membrane and reprobe with an antibody for total ERK.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Harvesting: Harvest the cells by trypsinization, wash with PBS, and resuspend the cell pellet in PBS containing protease inhibitors to a final concentration of 20 x 10⁶ cells/mL.
-
Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for this compound? A: this compound is soluble up to 50 mM in DMSO. For cellular experiments, we recommend preparing a 10 mM stock in DMSO and ensuring the final concentration in the culture medium does not exceed 0.5% to avoid solvent-induced toxicity.[11]
Q: How stable is this compound in cell culture media? A: this compound is stable in standard cell culture media (containing 10% FBS) for at least 72 hours when incubated at 37°C. We recommend preparing fresh dilutions from the DMSO stock for each experiment.
Q: Are there any known off-targets for this compound? A: As shown in Table 1, this compound is highly selective for Kinase X. At concentrations above 1 µM, some weak inhibition of Kinase Y may be observed. Researchers should be aware of this potential off-target activity in high-dose experiments.
Q: My cells are detaching after treatment with this compound, even at non-toxic concentrations. Why? A: This could be an on-target effect. Kinase X may play a role in cell adhesion. Inhibition of Kinase X could be disrupting focal adhesions, leading to anoikis (a form of programmed cell death in anchorage-dependent cells). We recommend performing assays on plates coated with different extracellular matrix proteins to investigate this further.
References
- 1. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 2. CETSA [cetsa.org]
- 3. A systematic analysis of signaling reactivation and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Feedback regulation in cell signalling: Lessons for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting feedback activation of signaling transduction pathways to overcome drug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Potency of AI-10-47 Through Chemical Modification
Frequently Asked Questions (FAQs)
Troubleshooting Guides
Issue 1: Poor Solubility of AI-10-47 in Aqueous Buffers
Symptoms:
-
Precipitation of the compound in your experimental buffer.
-
Inconsistent or lower-than-expected activity in cellular assays.
Possible Causes and Solutions:
| Cause | Solution |
| Inherent low aqueous solubility of this compound. | Prepare a high-concentration stock solution in 100% DMSO. For working solutions, dilute the stock in your final buffer, ensuring the final DMSO concentration is low (typically <0.5%) and compatible with your assay. Use sonication to aid dissolution. For in vivo experiments, consider formulating AI-10-49 in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO and 90% Corn Oil[7]. |
| Use of old or hygroscopic DMSO. | Use freshly opened, high-purity DMSO for preparing stock solutions as hygroscopic DMSO can significantly impact solubility[1]. |
| Precipitation upon dilution. | Perform serial dilutions. Instead of a single large dilution, dilute the DMSO stock in smaller steps. Ensure vigorous mixing after each dilution. |
| Compound instability in solution. | Prepare fresh working solutions for each experiment. Store DMSO stock solutions at -20°C or -80°C and protect from light. This compound stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C when protected from light[1]. |
Issue 2: Inconsistent Results in Cell-Based Assays (e.g., MTT, Cell Viability)
Symptoms:
-
High variability between replicate wells.
-
Unexpectedly low or high cell viability.
-
IC50 values differ significantly from published data.
Possible Causes and Solutions:
| Cause | Solution |
| Uneven cell seeding. | Ensure a single-cell suspension before plating. Mix the cell suspension thoroughly before and during plating to prevent settling. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Incorrect incubation times. | Optimize the incubation time for your specific cell line and the compound being tested. For MTT assays with leukemia cells, a 72-hour incubation is common[8]. |
| Interference with assay reagents. | Ensure that the compound does not directly react with the assay reagents (e.g., MTT). Run a control with the compound in cell-free media. |
| Cell line sensitivity. | Different cell lines exhibit varying sensitivity to CBFβ-RUNX inhibitors. Use a positive control cell line known to be sensitive, such as ME-1 for CBFβ-SMMHC inhibitors like AI-10-49[5]. |
Issue 3: Low Efficiency in Co-Immunoprecipitation (Co-IP) of CBFβ-RUNX1
Symptoms:
-
Weak or no detection of co-precipitated protein.
-
High background signal.
Possible Causes and Solutions:
| Cause | Solution |
| Inefficient cell lysis. | Use a suitable lysis buffer that maintains the protein-protein interaction. A modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, and 1 mM EDTA) has been used successfully[3]. |
| Suboptimal antibody concentration. | Titrate the immunoprecipitating antibody to determine the optimal concentration for capturing the target protein without increasing background. |
| Insufficient incubation time with the inhibitor. | Treat cells for an adequate duration to observe the disruption of the protein-protein interaction. A 6-hour treatment with 10 μM of the inhibitor has been shown to be effective in SEM cells[3]. |
| Protein degradation. | Add protease inhibitors to the lysis buffer. Keep samples on ice or at 4°C throughout the procedure. |
Quantitative Data Summary
| Compound | Target | Assay | IC50 | Reference |
| This compound | CBFβ-RUNX | FRET | 3.2 µM | [1] |
| AI-10-49 | CBFβ-SMMHC-RUNX1 | FRET | 0.26 µM | [7] |
| AI-10-104 | CBFβ-RUNX | FRET | 1.25 µM | [3] |
| Compound | Cell Line | Assay | IC50 | Reference |
| AI-10-49 | ME-1 (inv(16)) | Cell Growth | 0.6 µM | [5] |
| AI-10-49 | Normal human bone marrow | Cell Growth | >25 µM | [5] |
Experimental Protocols
Protocol 1: FRET Assay for CBFβ-RUNX Interaction
This protocol is adapted from previously described methods to measure the inhibition of the CBFβ-RUNX interaction[3].
-
Protein Expression and Purification:
-
Express Cerulean-Runt domain and Venus-CBFβ (1-141) fusion proteins in E. coli.
-
Purify the proteins using affinity chromatography.
-
-
Assay Setup:
-
Prepare a reaction buffer (e.g., PBS with 0.1% BSA).
-
In a 384-well plate, add 100 nM of Cerulean-Runt domain and 100 nM of Venus-CBFβ to each well.
-
-
Measurement:
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the fluorescence using a plate reader with an excitation wavelength of 430 nm.
-
Measure the emission at 474 nm (Cerulean) and 525 nm (Venus).
-
-
Data Analysis:
-
Calculate the FRET ratio (Emission at 525 nm / Emission at 474 nm).
-
Plot the FRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Co-Immunoprecipitation of CBFβ and RUNX1 from SEM Cells
This protocol is based on the method used to demonstrate the disruption of the CBFβ-RUNX1 interaction in cells[3].
-
Cell Culture and Treatment:
-
Culture SEM cells to the desired density.
-
-
Cell Lysis:
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells in modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, 1 mM EDTA) supplemented with protease inhibitors.
-
Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an anti-RUNX1 antibody (e.g., Active Motif, cat #39000) overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours.
-
-
Washing and Elution:
-
Wash the beads several times with IP buffer (50 mM Tris pH 7.5, 150 mM NaCl, 0.5% NP40, 0.25% sodium deoxycholate).
-
Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against CBFβ and RUNX1.
-
Protocol 3: MTT Cell Viability Assay
This is a general protocol for assessing cell viability after treatment with inhibitors[9].
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 0.5-1.0 x 10^5 cells/ml for leukemia cell lines) in a final volume of 100 µl per well[8].
-
Incubate overnight to allow cells to attach (for adherent cells) or acclimate.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Add the desired concentrations of the compound to the wells. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µl of MTT solution (5 mg/ml in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization:
-
Add 100 µl of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate at room temperature in the dark for 2-4 hours, or until the formazan crystals are fully dissolved.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Combatting Leukemia: RUNX1 and CBFβ Interaction Interupted [users.cs.duke.edu]
- 3. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proleukemic RUNX1 and CBFbeta mutations in the pathogenesis of acute leukemia. | Hiebert Laboratory [vumc.org]
- 5. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AI-10-49 - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
AI-10-49 Demonstrates Superior Potency in Disrupting Leukemia-Driving Protein Complex Compared to AI-10-47
For Immediate Release
This guide provides a comparative analysis of the two compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and experimental procedures. This information is intended for researchers, scientists, and drug development professionals engaged in oncology and hematology research.
Potency and Efficacy Comparison
| Parameter | AI-10-47 | AI-10-49 | Reference |
| FRET IC50 | 3.2 µM | 0.26 µM | [1][2][3] |
| ME-1 Cell Growth IC50 | Less potent | 0.6 µM | [1][4][5] |
| Dissociation of RUNX1 from CBFβ-SMMHC | Modest effect | 90% dissociation after 6 hours | [1][6] |
| Reduction in Viability of inv(16) Patient Cells | Less potent | Significant reduction at 5 and 10 µM | [1][6] |
| Inhibition of Colony-Forming Units (CFUs) in inv(16) AML cells | No significant change | Dose-dependent reduction (40-60%) | [1] |
Mechanism of Action: Disrupting a Cancerous Partnership
Experimental Protocols
Fluorescence Resonance Energy Transfer (FRET) Assay
This in vitro assay quantitatively measures the inhibition of the CBFβ-SMMHC and RUNX1 protein-protein interaction.
-
Principle: A fluorescent donor molecule (e.g., Cerulean) is fused to the RUNX1 Runt domain, and a fluorescent acceptor molecule (e.g., Venus) is fused to CBFβ. When the two proteins interact, the donor and acceptor are in close proximity, allowing for FRET to occur upon excitation of the donor. The addition of an inhibitor disrupts this interaction, leading to a decrease in the FRET signal.
-
Protocol Outline:
-
Recombinant proteins (Cerulean-Runt domain and Venus-CBFβ) are incubated together.
-
The fluorescence emission is measured at the wavelengths for both the donor and acceptor fluorophores.
-
The ratio of acceptor to donor emission is calculated and plotted against the inhibitor concentration to determine the IC50 value.[9]
-
Caption: Workflow for determining IC50 values using a FRET assay.
Cell Viability and Apoptosis Assays
These cell-based assays assess the cytotoxic effects of the inhibitors on leukemia cells.
-
ME-1 Cell Growth Assay (MTT Assay):
-
Principle: The MTT assay measures cell metabolic activity. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified by spectrophotometry.
-
Protocol Outline:
-
ME-1 cells (an inv(16) AML cell line) are seeded in multi-well plates.
-
MTT reagent is added to each well and incubated.
-
The formazan product is solubilized, and the absorbance is read to determine cell viability relative to untreated controls.
-
-
-
Annexin V and 7-AAD Staining:
-
Principle: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. 7-Aminoactinomycin D (7-AAD) is a fluorescent DNA intercalator that is excluded by viable cells but can enter and stain the nuclei of late apoptotic and necrotic cells with compromised membranes.
-
Protocol Outline:
-
Cells are harvested and washed.
-
Cells are stained with fluorescently labeled Annexin V and 7-AAD.
-
The stained cells are analyzed by flow cytometry to quantify the percentage of viable, early apoptotic, and late apoptotic/necrotic cells.
-
Colony-Forming Unit (CFU) Assay
This assay evaluates the effect of the inhibitors on the self-renewal capacity of leukemic progenitor cells.
-
Principle: The ability of single cells to proliferate and form colonies in a semi-solid medium is a measure of their clonogenic potential.
-
Protocol Outline:
-
The treated cells are plated in a methylcellulose-based medium that supports hematopoietic colony formation.
-
Plates are incubated for a period to allow for colony growth.
-
The number of colonies is counted and compared to vehicle-treated controls to assess the inhibition of colony-forming ability.[1]
Conclusion
References
- 1. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AI-10-49 - Wikipedia [en.wikipedia.org]
- 5. ashpublications.org [ashpublications.org]
- 6. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 7. oncotarget.com [oncotarget.com]
- 8. AI-10-49 | CAS:1256094-72-0 | Inhibitor of CBFβ –SMMHC and RUNX1 interaction | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Monovalent AI-10-47 and Bivalent CBFβ-SMMHC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The heterodimeric transcription factor complex, composed of CBFβ and RUNX1, is essential for normal hematopoiesis. In certain leukemias, a chromosomal inversion creates the fusion protein CBFβ-SMMHC, which exhibits a higher binding affinity for RUNX1, thereby dysregulating gene expression and promoting leukemogenesis.[1] Small molecule inhibitors designed to disrupt this protein-protein interaction represent a promising therapeutic strategy.
Quantitative Performance Comparison
| Inhibitor | Target | FRET Assay IC50 (µM) | Binding Affinity (Kd) | Cell Viability IC50 (µM) | Plasma Half-life (t½) |
| AI-10-47 (Monovalent) | CBFβ-RUNX1 | 3.2[2] | Not Reported | >10 (in ME-1 cells)[3] | Reduced metabolic liability, specific value not reported[3] |
| AI-10-49 (Bivalent) | CBFβ-SMMHC/RUNX1 | 0.26[4] | 168 nM[3] | 0.6 (in ME-1 cells)[5] | 380 minutes (in mouse plasma)[5] |
Signaling Pathways and Mechanism of Action
The core of this therapeutic approach is the disruption of the interaction between CBFβ (or the oncogenic CBFβ-SMMHC) and RUNX1.
Normal CBFβ-RUNX1 Signaling
Under normal physiological conditions, CBFβ binds to RUNX1, stabilizing it and enhancing its ability to bind to DNA and regulate the transcription of genes essential for hematopoietic differentiation.[6][7]
Caption: Normal CBFβ-RUNX1 signaling pathway.
Pathogenic CBFβ-SMMHC Signaling in inv(16) AML
In AML with the inv(16) translocation, the CBFβ-SMMHC fusion protein outcompetes wild-type CBFβ for RUNX1 binding.[1] This aberrant complex alters the transcriptional regulation of RUNX1 target genes, such as repressing MYC, which is crucial for leukemia cell survival.[8]
Caption: Pathogenic CBFβ-SMMHC signaling pathway.
Mechanism of Inhibition
Caption: Mechanism of monovalent vs. bivalent inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Fluorescence Resonance Energy Transfer (FRET) Assay
This assay is used to measure the inhibition of the CBFβ-RUNX1 interaction in a biochemical context.
Workflow:
Caption: FRET assay experimental workflow.
Detailed Protocol:
-
Protein Preparation: Recombinant Cerulean-tagged RUNX1 Runt domain and Venus-tagged CBFβ are expressed and purified.
-
Assay Setup: In a 384-well plate, the fluorescent proteins are mixed to a final concentration of 100 nM each.
-
Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
FRET Measurement: The fluorescence emission is measured at 474 nm (Cerulean emission) and 525 nm (Venus emission) using a plate reader.
-
Data Analysis: The ratio of Venus to Cerulean emission is calculated. A decrease in this ratio indicates inhibition of the protein-protein interaction. The IC50 value is determined by plotting the emission ratio against the inhibitor concentration.[9]
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of the inhibitors on the metabolic activity of cells, which is an indicator of cell viability.
Workflow:
Caption: MTT assay experimental workflow.
Detailed Protocol:
-
Cell Seeding: ME-1 cells (an inv(16) AML cell line) are seeded in a 96-well plate.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Incubation: The plate is incubated for 4 hours, during which viable cells with active metabolism convert MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the vehicle-treated control to determine the percentage of cell viability. The IC50 value is calculated from the dose-response curve.[3]
Co-Immunoprecipitation (Co-IP) Assay
This technique is used to assess the disruption of the endogenous CBFβ-SMMHC-RUNX1 interaction within cells upon inhibitor treatment.
Workflow:
Caption: Co-IP assay experimental workflow.
Detailed Protocol:
-
Cell Lysis: Cells are lysed to extract total cellular proteins.
-
Immunoprecipitation: The cell lysate is incubated with an anti-RUNX1 antibody to capture RUNX1 and its interacting partners.
-
Complex Pull-down: Protein A/G-conjugated beads are added to bind to the antibody-protein complexes.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies against RUNX1 and CBFβ to detect the presence of the complex.
-
Quantification: The amount of co-immunoprecipitated CBFβ-SMMHC is quantified to determine the extent of disruption of the interaction.[3]
Conclusion
References
- 1. oncotarget.com [oncotarget.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AI-10-49 - Wikipedia [en.wikipedia.org]
- 6. Cell Cycle and Developmental Control of Hematopoiesis by Runx1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RUNX1 and RUNX1-ETO: roles in hematopoiesis and leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CBFβ-SMMHC inhibition triggers apoptosis by disrupting MYC chromatin dynamics in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Validating AI-10-47's Specificity for CBFβ: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to AI-10-47 and the CBFβ-RUNX1 Interaction
Core Binding Factor (CBF) is a heterodimeric transcription factor essential for normal hematopoiesis, composed of a DNA-binding RUNX subunit and a non-DNA-binding CBFβ subunit. The interaction between CBFβ and RUNX1 is critical for the stability and DNA-binding affinity of RUNX1, which in turn regulates the expression of genes crucial for hematopoietic stem cell generation and differentiation.[1][2] Dysregulation of this interaction, often through chromosomal translocations leading to fusion proteins like CBFβ-SMMHC in acute myeloid leukemia (AML), is a key driver of leukemogenesis.[2][3]
Comparative Analysis of CBFβ Inhibitors
| Compound | Target | Mechanism of Action | IC50 | Cellular Potency & Specificity |
| This compound | CBFβ-RUNX Interaction | Allosteric inhibitor of the protein-protein interaction.[5] | 3.2 μM (FRET assay)[5] | Shows activity in leukemia cell lines; however, cellular activity can be limited by solubility.[4][6] |
| AI-10-49 | CBFβ-SMMHC/RUNX1 | Bivalent inhibitor designed to preferentially bind the dimeric CBFβ-SMMHC fusion protein.[3][7] | 0.26 μM (FRET assay for CBFβ-SMMHC)[7] | Demonstrates high potency and selectivity for inv(16) AML cells expressing CBFβ-SMMHC, with minimal effects on cells with wild-type CBFβ or other leukemia subtypes.[3][7] |
| Ro5-3335 | RUNX1-CBFβ Interaction | Binds to both RUNX1 and CBFβ, repressing RUNX1/CBFβ-dependent transactivation.[3] | 1.1 μM (in ME-1 cells) | Exhibits broader activity, affecting various RUNX1 fusion proteins and showing potential off-target effects on bromodomains like SMARCA2.[4] |
Experimental Protocols
Förster Resonance Energy Transfer (FRET) Assay for CBFβ-RUNX1 Interaction
This assay quantitatively measures the inhibition of the CBFβ-RUNX1 interaction in a cell-free system.
Principle: Genetically engineered CBFβ and the Runt domain of RUNX1 are fused to fluorescent proteins (e.g., Venus and Cerulean, respectively) that form a FRET pair. When the proteins interact, excitation of the donor fluorophore (Cerulean) results in energy transfer and emission from the acceptor fluorophore (Venus). An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
Protocol:
-
Protein Expression and Purification: Express and purify recombinant Venus-CBFβ and Cerulean-Runt domain proteins.
-
Assay Setup: In a 384-well plate, add a fixed concentration of Cerulean-Runt domain (e.g., 100 nM) and Venus-CBFβ (e.g., 100 nM) to the assay buffer.[4]
-
Incubation: Incubate the plate at room temperature for a specified time to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence emission at both the donor (e.g., 474 nm) and acceptor (e.g., 525 nm) wavelengths using a plate reader.
-
Data Analysis: Calculate the ratio of acceptor to donor emission. Plot the emission ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[4]
Co-Immunoprecipitation (Co-IP) to Validate Cellular Target Engagement
This method is used to assess the ability of an inhibitor to disrupt the endogenous CBFβ-RUNX1 interaction within a cellular context.
Principle: An antibody specific to RUNX1 is used to pull down RUNX1 and any interacting proteins from cell lysates. The presence of co-precipitated CBFβ is then detected by Western blotting. A decrease in the amount of co-precipitated CBFβ in the presence of an inhibitor indicates disruption of the interaction.
Protocol:
-
Cell Lysis: Harvest the cells and lyse them in a modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, 1 mM EDTA) containing protease inhibitors.[4]
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an anti-RUNX1 antibody overnight at 4°C.[4]
-
Add protein A/G agarose beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads multiple times with IP buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.5% NP40, 0.25% sodium deoxycholate) to remove non-specific binding.[4]
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against CBFβ.
-
Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.
-
Re-probe the membrane with an anti-RUNX1 antibody to confirm equal immunoprecipitation of RUNX1 in all samples.[4]
-
-
Analysis: Quantify the band intensities to determine the relative amount of CBFβ co-immunoprecipitated with RUNX1 in treated versus untreated cells.[4]
Visualizations
References
- 1. ashpublications.org [ashpublications.org]
- 2. RUNX1 and CBFβ-SMMHC transactivate target genes together in abnormal myeloid progenitors for leukemia development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating AI-10-47's Effect on RUNX1 Target Gene Expression: A Comparative Guide
AI-10-47 and the RUNX1-CBFβ Interaction
Impact of RUNX1 Inhibition on Target Gene Expression
The inhibition of the RUNX1-CBFβ interaction by small molecules is expected to alter the expression of RUNX1 target genes. The nature of this alteration—upregulation or downregulation—is context-dependent, as RUNX1 can act as both a transcriptional activator and repressor.
A key application for RUNX1 inhibitors is in the context of acute myeloid leukemia (AML) with an inversion of chromosome 16 (inv(16)). This inversion creates a fusion protein, CBFβ-SMMHC, which aberrantly interacts with RUNX1 and represses its target genes, contributing to leukemogenesis.[7]
Table 1: Effect of RUNX1 Pathway Inhibition on Target Gene Expression in inv(16) AML Cells
| Target Gene | Function | Effect of CBFβ-SMMHC | Effect of AI-10-49 Treatment |
| RUNX3 | Transcription factor involved in cell lineage determination | Repression | Increased Expression[7][8][9] |
| CSF1R | Receptor for colony-stimulating factor 1, involved in cell survival and proliferation | Repression | Increased Expression[7][8][9] |
| CEBPA | Transcription factor crucial for myeloid differentiation | Repression | Increased Expression[7][8][9] |
Comparative Analysis of RUNX1 Pathway Inhibitors
Table 2: Comparison of Small Molecule Inhibitors of the RUNX1 Pathway
| Inhibitor | Mechanism of Action | IC50 / EC50 | Key Features |
| This compound | Inhibits RUNX1-CBFβ binding | 3.2 μM (IC50)[4][5][6] | Monovalent inhibitor, serves as a parent compound for more specific inhibitors.[10] |
| AI-10-49 | Binds to CBFβ-SMMHC, disrupting its interaction with RUNX1 | 0.26 μM (IC50)[6][8] | Bivalent inhibitor with high specificity for the oncogenic fusion protein.[7][10] |
| Ro5-3335 | Inhibits RUNX1-CBFβ interaction | Not specified | A benzodiazepine derivative that represses RUNX1/CBFβ-dependent transactivation.[4][6] |
| RUNX1/ETO-IN-1 | Targets the NHR2 oligomerization domain of the RUNX1-ETO fusion protein | Not specified | Specific for the RUNX1-ETO fusion protein found in t(8;21) AML.[6] |
| AI-4-57 | Allosteric inhibitor of CBFβ-SMMHC-RUNX1 interaction | 22 μM (IC50)[4] | Targets an allosteric site on the fusion protein complex. |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Verify Disruption of RUNX1-CBFβ Interaction
This technique is used to determine if the inhibitor disrupts the physical interaction between RUNX1 and CBFβ in a cellular context.
-
Cell Lysis: Lyse the cells in a modified RIPA buffer to solubilize proteins while preserving protein-protein interactions.[3]
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific to RUNX1. This antibody will bind to RUNX1 and any proteins associated with it.[3]
-
Capture: Add protein A/G agarose beads to the lysate-antibody mixture. The beads will bind to the antibody, capturing the RUNX1 protein complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the proteins from the beads and separate them by size using SDS-PAGE. Transfer the proteins to a membrane and probe with antibodies against both RUNX1 and CBFβ to detect their presence in the immunoprecipitated complex. A reduction in the amount of co-immunoprecipitated CBFβ in the inhibitor-treated sample compared to the control indicates a disruption of the interaction.
Chromatin Immunoprecipitation (ChIP) to Assess RUNX1 Occupancy on Target Genes
ChIP is used to determine if the inhibitor affects the binding of RUNX1 to the regulatory regions of its target genes.
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Sonication: Lyse the cells and shear the chromatin into smaller fragments using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against RUNX1 to immunoprecipitate RUNX1-DNA complexes.
-
Washing and Elution: Wash the complexes to remove non-specific binding and then elute the DNA from the antibody.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links to release the DNA.
-
DNA Purification and Analysis: Purify the DNA and use quantitative PCR (qPCR) with primers specific to the promoter regions of known RUNX1 target genes (e.g., RUNX3, CSF1R, CEBPA) to quantify the amount of bound DNA.[7] A decrease in the enrichment of target gene promoters in the inhibitor-treated sample suggests reduced RUNX1 occupancy.
Quantitative Reverse Transcription PCR (qRT-PCR) for Gene Expression Analysis
This method is used to measure the changes in the mRNA levels of RUNX1 target genes following inhibitor treatment.
-
Cell Treatment and RNA Extraction: Treat cells with the inhibitor at various concentrations and time points. Extract total RNA from the treated and control cells.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
qPCR: Perform qPCR using the synthesized cDNA and primers specific for the target genes. Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative change in gene expression in the inhibitor-treated samples compared to the control using the delta-delta Ct method.
Visualizing Pathways and Workflows
References
- 1. Integrative analysis of RUNX1 downstream pathways and target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrative analysis of RUNX1 downstream pathways and target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. oncotarget.com [oncotarget.com]
Assessing the Therapeutic Window of AI-10-47: A Comparative Guide
Quantitative Performance Comparison
Table 1: In Vitro Efficacy and Potency
| Compound | Assay Type | Target/Cell Line | IC50 Value | Reference |
| AI-10-47 | CBFβ-RUNX Binding | - | 3.2 µM | [4] |
| This compound | Cell Viability (MTT) | Human Bone Marrow Cells | > 25 µM | [2] |
| AI-10-49 | FRET Assay | CBFβ-SMMHC | 260 nM | [2][5] |
| AI-10-49 | Cell Viability (MTT) | ME-1 (inv(16)) | 0.6 µM | [2][5] |
| AI-10-49 | Cell Viability (MTT) | Human Bone Marrow Cells | > 25 µM | [2][5] |
Table 2: Effects on Normal vs. Cancerous Cells
| Compound | Cell Type | Assay | Effect | Reference |
| This compound | Normal Karyotype AML Cells | Colony Forming Units (CFU) | No change in CFUs | [2] |
| This compound | CD34+ Cord Blood Cells | Colony Forming Units (CFU) | No change in CFUs | [2] |
| AI-10-49 | inv(16) AML Patient Cells | Colony Forming Units (CFU) | 40-60% reduction in CFUs | [2] |
| AI-10-49 | CD34+ Cord Blood Cells | Colony Forming Units (CFU) | No significant effect | [2][3] |
| AI-10-49 | Normal Karyotype AML Samples | Cell Viability | Unaffected at concentrations < 20 µM | [5] |
Table 3: Pharmacokinetic Properties
| Compound | Parameter | Species | Value | Reference |
| AI-4-57 (Parent) | Half-life (t½) | Mouse | 37 min | [2] |
| AI-10-49 | Half-life (t½) | Mouse | 380 min | [2][5] |
Visualizing Pathways and Protocols
Signaling Pathway Inhibition
Experimental Workflow: Co-Immunoprecipitation
To confirm that these inhibitors disrupt the CBFβ-RUNX1 interaction within cells, a co-immunoprecipitation (Co-IP) assay is performed. The workflow for this experiment is outlined below.
Experimental Protocols
Co-Immunoprecipitation Assay
This assay was used to determine if the inhibitors could disrupt the binding of full-length CBFβ to full-length RUNX1 in a cellular context.[1]
-
Lysis: Cells were lysed using a modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, 1 mM EDTA).[1]
-
Immunoprecipitation: RUNX1 was immunoprecipitated from the cell lysates using an anti-RUNX1 antibody and Protein-A Agarose beads. Lysates were incubated with the antibody and beads for 5 hours.[1]
-
Washing and Elution: The beads were washed to remove non-specifically bound proteins. The bound protein complexes were then eluted.
-
Analysis: The eluted proteins were separated by SDS-PAGE and analyzed by Western blotting using an antibody against CBFβ to detect the amount of co-precipitated protein. A reduction in the CBFβ signal in the inhibitor-treated sample compared to the control indicates disruption of the CBFβ-RUNX1 interaction.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Plating: Leukemia cell lines (e.g., ME-1) or normal human bone marrow cells were plated in 96-well plates.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals were solubilized with a solubilizing agent (e.g., DMSO).
-
Measurement: The absorbance of the solution was measured using a microplate reader at a specific wavelength. Data was normalized to the DMSO-treated control group to determine the percentage of viable cells.[2]
Colony Forming Unit (CFU) Assay
This assay assesses the ability of hematopoietic progenitor cells to proliferate and differentiate into colonies, providing a measure of the impact of a compound on their long-term survival and function.
-
Cell Preparation: CD34+ purified primary human AML cells or cord blood cells were prepared.[2]
-
Plating: After treatment, cells were plated in methylcellulose-based medium that supports the growth of hematopoietic colonies.
-
Incubation: Plates were incubated for approximately 14 days to allow for colony formation.
-
Quantification: The number of colonies was counted for each treatment condition. The results were expressed as a percentage of the vehicle control to determine the inhibitory effect of the compounds.[2]
References
- 1. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
AI-10-47: A Targeted Approach for a Specific Subtype of Acute Myeloid Leukemia
Mechanism of Action: Disrupting a Key Oncogenic Driver in inv(16) AML
Comparative Efficacy of AI-10-49 in AML Cell Lines
| Compound | AML Subtype | Cell Line | IC50 | Reference |
| AI-10-49 | inv(16) | ME-1 | 0.6 µM | [3] |
| AI-10-49 | Normal Karyotype | Various | > 25 µM | [3] |
| This compound | - | - | 3.2 µM (for CBFβ-RUNX binding) | [4] |
Efficacy of AI-10-49 in Primary AML Patient Samples
| Treatment | Cell Type | Endpoint | Result | Reference |
| AI-10-49 (10 µM) | Primary inv(16) AML Blasts | Viability | ~50% reduction | [1] |
| AI-10-49 | Primary inv(16) AML Blasts | Colony Forming Units | Dose-dependent reduction | [1] |
| AI-10-49 | Normal Karyotype AML Blasts | Viability & CFU | Negligible effect | [1] |
| AI-10-49 | Normal Human Hematopoietic Progenitors | Viability & CFU | Negligible effect | [1] |
Comparison with Standard of Care in inv(16) AML
The current standard of care for younger, fit patients with inv(16) AML is intensive induction chemotherapy, typically a "7+3" regimen of cytarabine and an anthracycline. While this approach leads to high initial remission rates, relapse remains a significant challenge. The addition of the CD33-targeted antibody-drug conjugate, gemtuzumab ozogamicin (GO), to standard chemotherapy has shown to improve outcomes in patients with core-binding factor AML, which includes the inv(16) subtype.
| Treatment | Population | Endpoint | Efficacy | Reference |
| "7+3" Chemotherapy | Younger adults with inv(16) AML | Complete Remission (CR) | >90% | |
| "7+3" Chemotherapy | Older adults with inv(16) AML | Complete Remission (CR) | ~50-60% | |
| "7+3" + Gemtuzumab Ozogamicin | Core-Binding Factor AML | Event-Free Survival | Improved vs. 7+3 alone | |
| AI-10-49 (preclinical) | Mouse model of inv(16) AML | Median Survival | Significantly prolonged | [2] |
Experimental Protocols
A detailed understanding of the methodologies used to generate the efficacy data is crucial for its interpretation and for designing future studies.
In Vitro Cell Viability and Apoptosis Assays
-
Cell Lines and Primary Samples: The inv(16) positive human AML cell line ME-1, other AML cell lines with different cytogenetic profiles, and cryopreserved primary AML blasts from patients with diagnosed inv(16) or normal karyotype AML were utilized. Normal bone marrow cells from healthy donors served as controls.
-
Viability Assessment: Cell viability was typically measured using assays such as MTT or by flow cytometry with viability dyes like DAPI or Propidium Iodide.
-
Apoptosis Measurement: Apoptosis was quantified by flow cytometry using Annexin V and 7-AAD staining.
-
Colony-Forming Unit (CFU) Assay: To assess the impact on self-renewal capacity, cells were treated with the compounds for a defined period, washed, and then plated in methylcellulose-based media. The number of colonies formed after a period of incubation (e.g., 10-14 days) was counted.
In Vivo Efficacy Studies
-
Animal Model: Immunodeficient mice (e.g., NSG mice) were engrafted with human inv(16) AML cells (either cell lines or patient-derived xenografts).
-
Efficacy Endpoints: The primary endpoint was overall survival. Other endpoints included monitoring of leukemic burden in peripheral blood, bone marrow, and spleen using flow cytometry or bioluminescence imaging.
-
Toxicity Assessment: Animal weight, general health, and complete blood counts were monitored to assess for any treatment-related toxicity.
Logical Relationship of Treatment Response
References
- 1. glpbio.com [glpbio.com]
- 2. Improved outcomes with “7+3” induction chemotherapy for acute myeloid leukemia over the past four decades: analysis of SWOG trial data | Haematologica [haematologica.org]
- 3. researchgate.net [researchgate.net]
- 4. Clinical and experimental efficacy of gemtuzumab ozogamicin in core binding factor acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Efficacy of AI-10-47 in Primary Patient-Derived Acute Myeloid Leukemia Samples: A Comparative Analysis
For Immediate Release
Executive Summary
Data Presentation: AI-10-47 vs. AI-10-49 in Primary AML Samples
| Compound | Concentration (µM) | Mean Percent Viability (relative to DMSO control) | Reference |
| This compound | 5 | ~100% | [1] |
| This compound | 10 | ~100% | [1] |
| AI-10-49 | 5 | Reduced | [1][2] |
| AI-10-49 | 10 | Significantly Reduced | [1][2] |
Table 2: Colony-Forming Unit (CFU) Capacity of Primary inv(16) AML Patient Cells
| Compound | Concentration (µM) | Change in CFUs (relative to DMSO control) | Reference |
| This compound | 5 | No significant change | [1] |
| This compound | 10 | No significant change | [1] |
| AI-10-49 | 5 | Dose-dependent reduction | [1] |
| AI-10-49 | 10 | Dose-dependent reduction | [1] |
Mechanism of Action
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Primary AML Cell Viability Assay
This protocol is based on the Annexin V/7-AAD staining method to assess apoptosis and cell viability.
-
Cell Preparation: Primary AML patient samples are processed to isolate mononuclear cells.
-
Staining:
-
Harvest cells and wash with 1X PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add fluorochrome-conjugated Annexin V and incubate for 15 minutes at room temperature, protected from light.
-
Add 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI) to the cell suspension.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive and 7-AAD/PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic. Viable cells are negative for both stains.
-
Data Analysis: The percentage of viable cells relative to the vehicle control is calculated for each treatment condition.
Colony-Forming Unit (CFU) Assay
This assay assesses the ability of leukemic progenitor cells to proliferate and form colonies in a semi-solid medium.
-
Cell Preparation: Isolate CD34+ cells from primary AML patient samples.
-
Plating: After treatment, wash the cells and plate them in a methylcellulose-based semi-solid medium supplemented with appropriate cytokines to support colony growth.
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 10-14 days.
-
Colony Scoring: Count the number of colonies (defined as clusters of >40 cells) under an inverted microscope.
-
Data Analysis: The number of colonies in the treated samples is expressed as a percentage of the colonies in the vehicle control.
Comparison with Other Alternatives
The field of AML therapeutics is rapidly evolving, with several targeted therapies emerging as alternatives to conventional chemotherapy.
-
Other RUNX1-CBFβ Interaction Inhibitors:
-
BET Bromodomain Inhibitors:
-
FLT3 Inhibitors: For AML patients with FLT3 mutations, inhibitors like midostaurin and gilteritinib have become standard of care.
-
IDH1/2 Inhibitors: Ivosidenib and enasidenib are approved for AML patients with IDH1 and IDH2 mutations, respectively.
-
BCL-2 Inhibitors:
-
Venetoclax: In combination with hypomethylating agents, venetoclax has shown significant efficacy in older or unfit patients with AML.
-
Conclusion
References
- 1. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 3. Identification of benzodiazepine Ro5-3335 as an inhibitor of CBF leukemia through quantitative high throughput screen against RUNX1–CBFβ interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibition of BRD4 as a new potent approach to eliminate leukemic stem- and progenitor cells in acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low-dose triptolide enhances antitumor effect of JQ1 on acute myeloid leukemia through inhibiting RNA polymerase II in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for AI-10-47
For Researchers, Scientists, and Drug Development Professionals
Chemical and Safety Data Summary
| Property | Description | Safety Consideration |
| Physical State | Typically a solid powder. | Avoid inhalation of dust. Use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. |
| Solubility | May have limited solubility in aqueous solutions. Often dissolved in organic solvents like DMSO for experimental use. | Organic solvents are often flammable and toxic. Handle in a well-ventilated area or fume hood. |
| Hazard Classification | Not definitively classified. Treat as a hazardous chemical. Potential for biological activity and unknown long-term health effects. | Assume the compound is toxic and handle with appropriate precautions. Consult your institution's chemical hygiene plan. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. | Improper storage can lead to degradation or reaction. Follow manufacturer's recommendations. |
| Primary Routes of Entry | Inhalation, ingestion, skin and eye contact. | Wear appropriate PPE to prevent exposure. |
Experimental Protocol: Proper Disposal of AI-10-47
1. Waste Identification and Segregation:
-
-
Contaminated labware (e.g., pipette tips, vials, flasks).
-
Contaminated personal protective equipment (PPE).
2. Containerization:
-
Use chemically compatible and leak-proof containers for waste collection.[1][5] For liquid waste, it is often best to use the original container or a designated hazardous waste container provided by your institution's Environmental Health and Safety (EHS) department.[6]
-
Ensure containers are in good condition with a secure, tightly fitting cap.[4]
-
Leave approximately 10% headspace in liquid waste containers to allow for vapor expansion.[5]
-
Solid waste, such as contaminated pipette tips and vials, should be collected in a designated, puncture-resistant container.[6]
3. Labeling:
-
Clearly label all waste containers as soon as waste is added.[1][7]
-
The label should include:
-
The words "Hazardous Waste".
-
The solvent and its concentration (if in solution).
-
The approximate quantity of waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator and the laboratory location.
-
-
Do not use abbreviations or chemical formulas.[2]
4. Storage of Chemical Waste:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][8] This area should be at or near the point of waste generation.[8]
-
The SAA must be under the control of the laboratory personnel and away from general lab traffic.[5]
-
Ensure secondary containment is used for liquid waste to prevent spills from reaching drains.[3][7]
-
Keep waste containers closed at all times, except when adding waste.[4][7][8]
5. Scheduling Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or equivalent office to arrange for the pickup and disposal of the hazardous waste.[8]
-
Follow all institutional procedures for requesting a waste pickup.
6. Decontamination of Empty Containers:
-
The container should be triple-rinsed with a suitable solvent that can dissolve the compound.[3]
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[3][10]
-
After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines.[3]
Disposal Workflow
References
- 1. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 2. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 3. vumc.org [vumc.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Molecular Biology Products - Laboratory Products Supplier [mbpinc.net]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
